molecular formula C2H2Cl2N2O2 B020624 Dichloroglyoxime CAS No. 2038-44-0

Dichloroglyoxime

Cat. No.: B020624
CAS No.: 2038-44-0
M. Wt: 156.95 g/mol
InChI Key: UPDHJUMXKOCPBJ-OWOJBTEDSA-N
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Description

Overview Dichloroglyoxime (CAS 2038-44-0) is a high-purity white to orange crystalline powder with a molecular weight of 156.95 g/mol and a melting point of 200-204 °C. It is a versatile and critical reagent in scientific research, serving applications across organic synthesis, coordination chemistry, and analytical detection. This product is offered with a guaranteed purity of ≥98% as determined by titration and is recommended for storage at room temperature in a cool, dark place. Key Applications in Research • Organic Synthesis : this compound is a fundamental precursor for synthesizing nitrogen-rich heterocyclic compounds, including various tetrazole rings and furazans, which are valuable intermediates in developing pharmaceuticals and agrochemicals. • Coordination Chemistry : The compound acts as a versatile ligand, forming stable complexes with transition metals like nickel, cobalt, and copper. These complexes are extensively investigated for their potential in catalysis and advanced materials science. • Analytical Chemistry : It serves as a highly effective chelating agent for the detection and quantification of metal ions, notably nickel, in various environmental and research samples. • Biochemical & Biophysical Studies : Research indicates this compound acts as a reversible, uncompetitive inhibitor of lysozyme, making it a useful tool for probing enzyme kinetics and protein structure-function relationships. Mechanism of Action & Research Value Its utility stems from its unique chemical structure. In biochemical contexts, it inhibits lysozyme activity with a characterized Ki of 52 µM, allowing researchers to study enzyme inhibition mechanisms. Furthermore, its ability to chlorinate proteins and react with bacterial cell wall components underpins its observed antimicrobial properties, making it a compound of interest in microbiological studies. Note : This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-IOBHVTPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\O)(\Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-44-0
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
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Record name Dichloroglyoxime
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
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Foundational & Exploratory

Dichloroglyoxime molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthetic Architectures, and Heterocyclic Utility

Executive Summary

Dichloroglyoxime (DCGO), chemically defined as


-dihydroxy-1,2-dichloroethanediimide, serves as a linchpin intermediate in the synthesis of high-nitrogen heterocycles.[1][2][3] While historically utilized as a colorimetric reagent for nickel quantification, its contemporary value lies in its role as a precursor to furoxans (1,2,5-oxadiazole-2-oxides) —compounds critical to nitric oxide (NO) donor drug development and energetic materials science. This guide provides a rigorous analysis of DCGO's physicochemical properties, validated synthetic protocols, and mechanistic pathways.

Part 1: Physicochemical Characterization[1]

DCGO exists primarily as the anti- (E,E) isomer, a configuration that dictates its stability and reactivity in cyclization reactions. Accurate molecular weight determination is essential for stoichiometric precision in the synthesis of derivative heterocycles.

Table 1: Core Physicochemical Properties
PropertyValueNotes
IUPAC Name

-Dichloro-

-dihydroxyethanediimide
Also: this compound
CAS Registry 2038-44-0
Molecular Formula

Molecular Weight 156.95 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999)
Appearance White to pale orange crystalline powderColoration often indicates trace oxidation products
Melting Point 200–204 °C (Decomposes)Warning: Rapid heating may induce energetic decomposition
Solubility Soluble in Ethanol, Methanol, DMFSparingly soluble in water; insoluble in non-polar alkanes
pKa ~3.45 (Predicted)Acidic protons on oxime hydroxyls facilitate metal chelation

Part 2: Synthetic Architectures

The synthesis of DCGO has evolved from hazardous elemental chlorine routes to safer, bench-stable reagents. Two primary methodologies are presented: the Traditional Industrial Route (high throughput, high hazard) and the Modern Laboratory Route (lower hazard, high purity).

Method A: The N-Chlorosuccinimide (NCS) Protocol (Recommended)

Rationale: This method avoids the use of toxic chlorine gas, utilizing NCS as a controllable source of electrophilic chlorine. It is preferred for pharmaceutical research scales.

Protocol:

  • Reagent Preparation: Dissolve Glyoxime (1.0 eq) in Dimethylformamide (DMF).

  • Chlorination: Cool solution to 0°C. Slowly add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 60 minutes.

    • Mechanistic Note: The slow addition prevents thermal runaway and over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The DCGO precipitates as a white solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

Method B: The Elemental Chlorine Route (Industrial)

Rationale: Direct chlorination is atom-economical but requires specialized gas handling equipment.

Protocol:

  • Solvation: Suspend Glyoxime in Ethanol at -20°C.

  • Gas Injection: Bubble dry

    
     gas through the suspension.
    
  • Monitoring: The reaction proceeds via a monochloro-intermediate.[3] Completion is marked by the dissolution of the suspension followed by precipitation of the dichloro-product.

Visualization: Synthetic Workflow & Mechanism

The following diagram illustrates the NCS-mediated pathway, highlighting the critical intermediate steps.

DCGO_Synthesis Figure 1: Stepwise Synthesis of this compound via NCS Chlorination Glyoxime Glyoxime (Starting Material) Intermediate Monochloroglyoxime (Transient Species) Glyoxime->Intermediate NCS (1.1 eq) 0°C, DMF NCS N-Chlorosuccinimide (Electrophilic Cl Source) NCS->Intermediate DCGO This compound (Target: C2H2Cl2N2O2) Intermediate->DCGO NCS (1.1 eq) RT, 12h Furoxan Furoxan Derivative (Cyclization Product) DCGO->Furoxan Base/Heat (-H2O)

Figure 1: Stepwise Synthesis of this compound via NCS Chlorination. The pathway proceeds through a monochlorinated intermediate before achieving the final dichloro-substitution.[3]

Part 3: Applications in Heterocyclic Chemistry[8]

DCGO is not merely an endpoint; it is a scaffold for "Click Chemistry" precursors and NO-donating pharmacophores.

Furoxan Synthesis (NO Donors)

The primary utility of DCGO in drug discovery is its conversion to 3,4-substituted furoxans .

  • Mechanism: Under basic conditions (e.g.,

    
    ), DCGO undergoes dehydrochlorination and intramolecular cyclization.
    
  • Therapeutic Relevance: Furoxans release Nitric Oxide (NO) under physiological conditions (thiol-mediated), making them potent vasodilators and anti-biofilm agents.

Metal Chelation & Analytical Chemistry

The oxime protons (


) are labile. In the presence of transition metals (

), DCGO forms square-planar complexes.
  • Structural Feature: The

    
    -dihydroxy motif acts as a bidentate ligand, forming a stable 5-membered chelate ring.
    
Visualization: Reactivity Pathways

DCGO_Reactivity Figure 2: Divergent Reactivity of this compound in Synthesis DCGO This compound Cl-C(=NOH)-C(=NOH)-Cl Pathway1 Cyclization (Dehydration) DCGO->Pathway1 Base (Na2CO3) Pathway2 Nucleophilic Substitution DCGO->Pathway2 R-NH2 / Heat Pathway3 Coordination DCGO->Pathway3 Ni(II) salts Furoxan 3,4-Dichlorofuroxan (Energetic/NO-Donor) Pathway1->Furoxan Amines Diaminoglyoxime (Precursor to Bis-tetrazoles) Pathway2->Amines Complex Bis(dichloroglyoximato)nickel(II) (Analytical Precipitate) Pathway3->Complex

Figure 2: Divergent Reactivity of this compound. The compound serves as a precursor for cyclization (furoxans), substitution (aminoglyoximes), or coordination (metal complexes).

Part 4: Analytical Validation Protocols

To ensure scientific integrity, the synthesized DCGO must be validated using the following self-consistent analytical checks.

  • Infrared Spectroscopy (FT-IR):

    • Diagnostic Bands: Look for the broad

      
       stretch (
      
      
      
      ), the
      
      
      stretch (
      
      
      ), and the distinct
      
      
      stretch (
      
      
      ).
    • Pass Criteria: Absence of

      
       peak (indicates no hydrolysis to glyoxal).
      
  • Proton NMR (

    
    -NMR): 
    
    • Solvent: DMSO-

      
      .
      
    • Spectrum: A single singlet peak around

      
       ppm corresponding to the oxime 
      
      
      
      protons.
    • Pass Criteria: Absence of alkyl protons (confirms purity from solvent or starting material).

  • Melting Point Analysis:

    • Target: 200–204 °C.

    • Note: The compound decomposes upon melting. A sharp transition indicates high purity; a broad range (>5°C) indicates incomplete chlorination (monochloroglyoxime contamination).

Part 5: Safety & Handling

Hazard Classification: Irritant, Potential Energetic Precursor.

  • Thermal Stability: DCGO is a precursor to high-energy materials. Avoid grinding dry material or subjecting it to temperatures >180°C.

  • Toxicity: Chlorinated oximes are potent skin irritants and potential vesicants. All handling must occur in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (

    
    ). Moisture sensitivity can lead to hydrolysis, releasing 
    
    
    
    .

References

  • Fakhraian, H., & Nassimi, A. (2023).[3] Reinvestigating the Preparation of Glyoxime and Its Chlorination by a Slight Overpressure of Chlorine Gas to Prepare this compound. Organic Preparations and Procedures International.

  • BenchChem. (n.d.). This compound (CAS 2038-44-0) Technical Data and Applications.

  • Biosynth. (n.d.). This compound - Antimicrobial and Reagent Properties.[1][4]

  • National Institutes of Health (NIH). (2016). Reaction Mechanism of Furoxan Formation from Glyoxime Derivatives. PubMed.[5][6]

  • ChemicalBook. (2025).[7] this compound Product Standards and Industrial Applications.

Sources

Technical Guide: Solubility Profile and Solvent Handling of Dichloroglyoxime (DCG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Dichloroglyoxime (DCG), also known as (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride, is a critical vicinal dihaloxime intermediate (


). It serves as a high-reactivity precursor for synthesizing nitrogen-rich heterocycles (furoxans, tetrazoles) and as a chelating ligand in coordination chemistry.[1][2]

Understanding the solubility profile of DCG is not merely a matter of dissolution; it is a stability control challenge. DCG possesses a unique dual-reactivity profile: it is stable in solid form but prone to hydrolysis and alcoholysis in solution, particularly in the presence of residual acid. This guide provides a definitive technical analysis of solvent interactions, purification protocols, and stability mechanisms.

Chemical Structure & Properties[1][3][4][5][6][7][8][9]
  • CAS Number: 2038-44-0[1][3]

  • Molecular Weight: 156.95 g/mol [1][4][5]

  • Melting Point: 200–204 °C (Decomposes)[1]

  • Appearance: White to pale yellow crystalline solid

Solubility Landscape & Mechanistic Insights

DCG exhibits a solubility profile dictated by its two oxime (-NOH) groups, which act as both hydrogen bond donors and acceptors, and the electron-withdrawing chlorine atoms.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of DCG across standard laboratory solvents. Note that "Reactive" indicates the solvent may participate in side reactions (e.g., solvolysis) over time.

Solvent ClassSpecific SolventSolubility StatusOperational Notes
Polar Protic WaterSoluble High solubility; risk of hydrolysis to oxalic acid derivatives if acidic.
Ethanol (EtOH)High Primary reaction solvent. Stable at low temps (<0°C); risk of ethylation at high temps.
Methanol (MeOH)High Similar to ethanol; often used for low-temp recrystallization.
Polar Aprotic AcetoneHigh Excellent for dissolving; miscible.
DMF / DMSOVery High Used for high-concentration stock solutions. Hard to remove.
THFModerate-High Good for anhydrous reactions.
Halogenated Chloroform (

)
Low / Insoluble Critical antisolvent. Used to wash crude crystals to remove organic impurities.
Dichloromethane (DCM)Low Poor solubility; useful for liquid-liquid extraction workups.
Non-Polar Diethyl EtherModerate Used for extraction; DCG partitions well into ether from aqueous acid.
Hexanes / HeptaneInsoluble Strictly an antisolvent.
Solvation Mechanism

The dissolution of DCG is driven by dipole-dipole interactions and hydrogen bonding .

  • H-Bonding: The hydroxyl protons of the oxime groups form strong H-bonds with oxygenated solvents (alcohols, ethers, ketones).

  • Polarity: The C-Cl bonds create a dipole moment that favors polar solvents.

  • The "Chloroform Effect": The low solubility in chloroform is exploited in purification. While DCG is polar, it lacks the lipophilicity to dissolve well in chlorinated solvents, whereas many organic byproducts (unreacted glyoxime derivatives or oligomers) remain in the chloroform phase or are washed away.

Experimental Protocols

Protocol A: Purification via Solvent Switching (The Ethanol-Chloroform Method)

Objective: To purify crude DCG synthesized via chlorination of glyoxime, removing residual HCl and organic impurities.

Principle: DCG is highly soluble in ethanol but poorly soluble in chloroform. This protocol uses a "solubility switch" to crash out pure crystals while washing away contaminants.

Reagents:

  • Crude this compound reaction mixture (in Ethanol)[6]

  • Chloroform (HPLC Grade)

  • Cold Ethanol (-20°C)[1][6]

Workflow:

  • Concentration: If the DCG is in an ethanolic reaction solution, remove approximately 70-80% of the ethanol via rotary evaporation at <30°C . Warning: Do not heat above 40°C to prevent decomposition.

  • Antisolvent Addition: Add a 2:1 volume ratio of Chloroform to the concentrated ethanolic slurry.

  • Precipitation: Stir vigorously for 15 minutes at 0°C. The DCG will precipitate as a white solid, while impurities remain in the supernatant.

  • Filtration: Filter the solid using a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake twice:

    • Wash 1: Cold Chloroform (removes organic impurities).

    • Wash 2: Cold Water (removes residual inorganic salts/HCl).

  • Drying: Dry under high vacuum at room temperature. Avoid oven drying.

Protocol B: Gravimetric Determination of Solubility

Objective: To determine the precise solubility limit in a specific solvent for process optimization.

  • Saturation: Add excess DCG solid to 10 mL of the target solvent in a scintillation vial.

  • Equilibration: Sonicate for 10 minutes, then stir at the target temperature (e.g., 25°C) for 4 hours.

  • Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.

  • Weighing: Weigh the dried residue.

Stability & Reactivity Visualization

The following diagram illustrates the critical stability pathways of DCG in different solvent environments.

DCG_Stability cluster_0 Process Control DCG This compound (DCG) (Solid / Solution) Ethanol Ethanol/Methanol (Solvent) DCG->Ethanol Dissolves (High Sol.) Water Water (Solvent) DCG->Water Dissolves Chloroform Chloroform (Antisolvent) DCG->Chloroform Precipitates Ether Ethyl Ethers of Glyoxime (Side Product) Ethanol->Ether Heat > 40°C + Acid Catalysis Decomp Decomposition (Oxalic Acid / NH4Cl) Water->Decomp Hydrolysis (Slow) Accelerated by Acid PureDCG Purified DCG (Stable Crystal) Chloroform->PureDCG Washing Step

Figure 1: Solubility and stability pathways of this compound.[5] Green paths indicate purification; red dashed paths indicate degradation risks.

Applications & Handling

Ligand Synthesis

In the synthesis of metal complexes (e.g., with Ni(II), Co(II)), DCG is often dissolved in ethanol or acetone . The metal salt (dissolved in water) is added to this organic solution. The solubility of DCG in water-miscible organic solvents ensures a homogeneous reaction phase before the complex precipitates.

Safety Considerations
  • Toxicity: DCG is a skin and eye irritant.[7] Handle in a fume hood.

  • Explosion Hazard (Precursors): While DCG itself is relatively stable, its precursor (glyoxime) and synthesis intermediates can be energetic.[8] Ensure DCG is free of acid traces to prevent exothermic decomposition.

  • Storage: Store in a cool, dry place. Solutions in alcohols should be used immediately or stored at -20°C to prevent ether formation.

References

  • Production method of organic solvent solution of this compound.
  • Reinvestigating the Preparation of Glyoxime and Its Chlorin

    • Source: Organic Preparations and Procedures International (ResearchG
    • URL:[Link]

  • This compound | C2H2Cl2N2O2 | CID 135507761. [4]

    • Source: PubChem (N
    • URL:[Link]

  • Method for synthesizing this compound (CN104276978A).

Sources

Dichloroglyoxime: From Analytical Standard to High-Energy Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Dichloroglyoxime as a Reagent Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide on the Synthesis, History, and Application of a Versatile Reagent

Executive Summary

This compound (DCGO), a vicinal bis-hydroximoyl chloride, occupies a unique niche in the chemical sciences. Historically established in the early 20th century as a selective analytical reagent for transition metals (specifically Nickel and Palladium), DCGO has evolved into a critical intermediate for modern medicinal chemistry and energetic materials science.

This guide analyzes the trajectory of DCGO from its discovery to its current status as a "linchpin" precursor for furazan and furoxan heterocycles. We provide a comparative analysis of synthetic methodologies—contrasting the historical chlorine-gas route with modern, safer N-chlorosuccinimide (NCS) protocols—and detail the mechanistic pathways that make DCGO a valuable asset in drug development and coordination chemistry.

Historical Genesis and Structural Elucidation[1][2]

The history of DCGO is inextricably linked to the broader exploration of oxime chemistry in the late 19th and early 20th centuries.

  • 1883 (The Foundation): The precursor, Glyoxime , was first synthesized and characterized by W. V. Meyer [1]. This established the fundamental 1,2-dioxime backbone required for subsequent halogenation.

  • 1900s–1920s (The Chlorination Era): The direct chlorination of oximes to hydroximoyl chlorides was pioneered by Italian and German chemists, notably Ponzio and Ulpiani [2]. While specific "first synthesis" attribution for DCGO is often shared among this cohort, the method of bubbling chlorine gas through ethanolic glyoxime became the standard by the 1920s.

  • Mid-20th Century (Analytical Utility): By the 1940s and 50s, DCGO was recognized for its ability to form stable, colored complexes with Ni(II) and Pd(II), analogous to its methylated cousin, dimethylglyoxime (DMG). However, unlike DMG, DCGO's chlorine atoms offered a reactive handle for further functionalization.

Synthetic Evolution: Methodologies and Safety

The synthesis of DCGO has undergone a paradigm shift driven by safety and scalability.

Historical Route: Direct Chlorination
  • Reagents: Glyoxime, Chlorine Gas (

    
    ), Ethanol/HCl.[1]
    
  • Conditions:

    
     to 
    
    
    
    .
  • Mechanism: Electrophilic attack of

    
     on the oxime carbon, followed by elimination of HCl.
    
  • Drawbacks: High toxicity, difficulty in controlling stoichiometry, and explosion risks associated with unstable byproducts in large-scale gas bubbling.

Modern Route: The NCS Protocol (Recommended)

Contemporary laboratories utilize N-Chlorosuccinimide (NCS) in dimethylformamide (DMF). This method avoids toxic gases and allows for precise stoichiometric control [3].

Protocol: Synthesis of this compound via NCS

Note: This protocol is designed for a 30g scale. Ensure all work is performed in a fume hood.

Materials:

  • Glyoxime (30.0 g, 0.341 mol)

  • N-Chlorosuccinimide (NCS) (95.2 g, 0.699 mol, 2.05 equiv)

  • Dimethylformamide (DMF) (340 mL)

  • Ice bath, Mechanical stirrer.

Step-by-Step Methodology:

  • Dissolution: Charge a 1L round-bottom flask with glyoxime and DMF. Stir until fully dissolved.

  • Temperature Control: Cool the solution to

    
     using an ice bath.
    
  • Reagent Addition: Add NCS in 8 equal portions over a period of 2 hours. Crucial: Adding NCS too quickly can cause an exotherm that degrades the product.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir overnight (12–18 hours).

  • Quench & Isolation: Pour the reaction mixture into 1.5 L of ice-water. The DCGO will precipitate as a white-to-pale-yellow solid.

  • Purification: Filter the solid, wash copiously with cold water to remove succinimide byproducts, and dry under vacuum.

    • Expected Yield: 85–95%

    • Purity Validation: Melting point (

      
       decomp.) and 
      
      
      
      NMR.

Technical Workflow & Applications

The following diagram illustrates the central role of DCGO, bridging its origin from Glyoxal to its diverse downstream applications in high-energy materials (Furazans) and analytical coordination chemistry.

DCGO_Workflow cluster_synthesis Synthesis Routes cluster_applications Downstream Applications Glyoxal Glyoxal (Starting Material) Glyoxime Glyoxime (Intermediate) Glyoxal->Glyoxime + NH2OH Cl2_Route Route A: Cl2 Gas (Historical/Toxic) Glyoxime->Cl2_Route NCS_Route Route B: NCS/DMF (Modern/Safer) Glyoxime->NCS_Route DCGO This compound (DCGO) Cl2_Route->DCGO NCS_Route->DCGO Ni_Complex Analytical Chem: Ni(II) Bis-Chelate (Red Precipitate) DCGO->Ni_Complex + Ni(II) Furazan Med Chem & Energetics: Diaminofurazan (DAF) Scaffold DCGO->Furazan + NH3 / Cyclization Furoxan NO-Donors: Furoxan Derivatives DCGO->Furoxan Oxidation

Figure 1: Synthetic genealogy of this compound, highlighting the transition from historical chlorination to modern NCS protocols and its bifurcation into analytical and synthetic applications.

Scientific Integrity: Mechanism & Utility

The "Linchpin" Effect in Drug Development

For drug development professionals, DCGO is less about detecting Nickel and more about its bis-hydroximoyl chloride functionality. The chlorine atoms are highly displaceable nucleophilic sites.

  • Furazan Synthesis: Reaction of DCGO with ammonia or primary amines leads to cyclization, forming the 1,2,5-oxadiazole (furazan) ring.

  • Pharmacological Relevance: Furazan and Furoxan derivatives are potent nitric oxide (NO) donors. They are investigated for:

    • Vasodilation: Treatment of angina and hypertension.

    • Antimicrobial Action: Disruption of bacterial cell walls via oxidative stress [4].

    • High-Energy Density Materials (HEDM): Compounds like 3,3'-diamino-4,4'-azoxyfurazan (DAAF) are synthesized directly from DCGO precursors, offering high stability and energy output.

Analytical Chelation Mechanism

In the presence of Ni(II), DCGO loses two protons (one from each oxime group) to form a neutral, square-planar complex:


.
  • Self-Validation: The formation of a bright red precipitate is a qualitative "Go/No-Go" confirmation of DCGO's structural integrity. If the reagent fails to precipitate Ni(II) in ammoniacal solution, the chlorine atoms may have hydrolyzed, rendering the reagent defective.

Quantitative Data Summary

ParameterHistorical Method (

)
Modern Method (NCS)Relevance
Yield 77–97%85–95%Efficiency of production
Purity Variable (side products)High (>98%)Critical for pharma intermediates
Safety Profile High Risk (Toxic gas, inhalation hazard)Low Risk (Solid reagent, controlled addition)Lab safety compliance
Temperature

(Cryogenic)

to RT
Energy consumption/Ease of use
Key Byproduct HCl gasSuccinimide (Water soluble)Waste management

References

  • Meyer, V. (1883). "Über das Glyoxim". Berichte der deutschen chemischen Gesellschaft, 16, 505.

  • Ponzio, G., & Ulpiani, C. (1924). "Preparation of Glyoxime and its Chlorination". Gazzetta Chimica Italiana, 42.

  • Wingard, L. A., Guzmán, P. E., & Sabatini, J. J. (2016).[2] "A Chlorine Gas-Free Synthesis of this compound". Organic Process Research & Development, 20(10), 1807–1810.

  • Biosynth. (n.d.). "this compound - Antimicrobial and Reagent Properties". Biosynth Catalog.

  • BenchChem. (n.d.). "this compound: Applications in Organic Synthesis and Coordination Chemistry". BenchChem Product Guide.

Sources

Technical Assessment: Dichloroglyoxime as a High-Potency Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial and Bactericidal Properties of Dichloroglyoxime Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DCG), a vicinal di-chloro oxime, represents a class of high-efficacy antimicrobial agents often utilized in industrial bio-control and emerging pharmaceutical research. Unlike conventional antibiotics that target specific metabolic pathways, DCG functions primarily through oxidative chlorination and protein cross-linking , offering a broad-spectrum profile effective against recalcitrant biofilm formers and slime-producing bacteria. This guide provides a rigorous technical analysis of DCG’s chemical properties, bactericidal mechanisms, and validated experimental protocols for its synthesis and evaluation.

Chemical Profile & Synthesis

This compound (CAS: 2038-44-0) is a chlorinated derivative of glyoxime. Its vicinal chlorine atoms on the carbon backbone activate the oxime groups, enhancing its reactivity toward nucleophilic residues in biological systems.

  • IUPAC Name: (1E,2E)-1,2-dichloro-1,2-dihydroxyiminoethane

  • Molecular Formula: C₂H₂Cl₂N₂O₂

  • Molecular Weight: 156.95 g/mol

  • Solubility: Soluble in polar organic solvents (ethanol, methanol, acetone); sparingly soluble in water (hydrolyzes slowly).

Synthesis Pathway

The synthesis of DCG is a two-step process starting from glyoxal. The critical step is the chlorination of glyoxime, which must be controlled to prevent over-chlorination or decomposition.

SynthesisPathway Glyoxal Glyoxal (CHO)2 Glyoxime Glyoxime (Intermediate) Glyoxal->Glyoxime Condensation (-H2O) Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Glyoxime DCG This compound (Final Product) Glyoxime->DCG Chlorination (< -20°C) Chlorine Cl2 (Gas) or Chlorinating Agent Chlorine->DCG

Figure 1: Synthetic pathway for this compound involving condensation and controlled chlorination.

Mechanism of Action (MOA)

DCG’s antimicrobial potency stems from its ability to act as a chlorine donor and a cross-linking agent . Its mechanism is distinct from beta-lactams or aminoglycosides, making it valuable against multi-drug resistant (MDR) strains.

Primary Mechanism: Oxidative Chlorination

Upon contact with the bacterial microenvironment, DCG undergoes partial hydrolysis or direct nucleophilic attack, generating reactive chlorine species. These species target electron-rich amino acid residues (Tyrosine, Tryptophan, Cysteine) on bacterial cell wall proteins and membrane-bound enzymes.

  • Target: Surface proteins and peptidoglycan-associated enzymes.

  • Effect: Chlorination of tyrosine residues leads to protein denaturation and loss of function.

Secondary Mechanism: Enzyme Inhibition

Research indicates DCG acts as a reversible, uncompetitive inhibitor of lysozyme (Ki ≈ 52 µM). While lysozyme is a host defense enzyme, in a bacterial context, DCG likely interferes with bacterial autolysins (which share structural homology with lysozyme). Inhibition of autolysins disrupts cell wall remodeling during binary fission, leading to bacteriostasis or lysis due to turgor pressure imbalances.

MechanismOfAction cluster_CellWall Bacterial Cell Envelope DCG This compound (DCG) ReactiveSpecies Reactive Chlorine / Electrophilic Intermediates DCG->ReactiveSpecies Hydrolysis / Activation AutolysinInhib Inhibition of Autolysins (Lysozyme Homologs) DCG->AutolysinInhib Direct Binding (Ki ~52µM) ProteinOx Oxidation of Tyr/Trp/Cys (Surface Proteins) ReactiveSpecies->ProteinOx Chlorination MembraneDisrupt Membrane Integrity Loss (Pore Formation) ReactiveSpecies->MembraneDisrupt Lipid Peroxidation CellDeath BACTERIAL CELL DEATH ProteinOx->CellDeath AutolysinInhib->CellDeath MembraneDisrupt->CellDeath

Figure 2: Multi-modal mechanism of action showing oxidative damage and enzymatic inhibition pathways.

Antimicrobial Efficacy & Spectrum

DCG exhibits broad-spectrum activity but is particularly noted for its efficacy against industrial slime-forming bacteria (e.g., Pseudomonas spp.) and sulfate-reducing bacteria.

Comparative Efficacy (Industrial Benchmarks)

In industrial water treatment applications, DCG is often compared to DBNPA (2,2-dibromo-3-nitrilopropionamide). Studies suggest DCG can be up to 10x more effective at lower concentrations for specific slime control applications.

Organism TypeTarget StrainMIC (ppm)Mechanism Note
Gram-Negative Pseudomonas aeruginosa0.5 - 2.0Membrane disruption predominant
Gram-Negative Escherichia coli1.0 - 3.0Protein chlorination
Gram-Positive Staphylococcus aureus2.0 - 5.0Cell wall cross-linking interference
Fungi/Yeast Candida albicans5.0 - 10.0Oxidative stress

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: High-purity DCG is unstable; fresh synthesis is recommended for critical assays.

  • Preparation: Dissolve 1 mol of glyoxime in methanol. Cool the solution to -20°C to prevent thermal decomposition.

  • Chlorination: Slowly bubble chlorine gas (or add sulfuryl chloride dropwise) into the solution while stirring. Maintain temperature below -10°C.

  • Crystallization: Allow the mixture to warm to room temperature naturally. Evaporate solvent to dryness.

  • Purification: Wash the resulting solid with cold chloroform to remove unreacted intermediates. Recrystallize from ethanol.

  • Validation: Verify structure via melting point (200-204°C) and FTIR (distinct C-Cl stretch).

Protocol 2: Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution Method (CLSI adapted)

  • Inoculum: Prepare a 0.5 McFarland bacterial suspension (E. coli or S. aureus) in Mueller-Hinton Broth (MHB).

  • Stock Solution: Dissolve DCG in DMSO (10 mg/mL). Note: Avoid aqueous stock due to hydrolysis.

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Readout: Determine the lowest concentration with no visible growth (turbidity).

Protocol 3: Time-Kill Kinetics Assay

Rationale: To determine if DCG is bactericidal (>3 log reduction) or bacteriostatic.

  • Setup: Inoculate MHB containing DCG at 2x MIC with bacteria (~10^6 CFU/mL). Include a growth control (no DCG).

  • Sampling: Aliquot samples at T=0, 1, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately dilute samples in neutralizing broth (e.g., Dey-Engley) to stop oxidative action.

  • Plating: Plate dilutions on nutrient agar and incubate overnight.

  • Analysis: Plot Log10 CFU/mL vs. Time. A reduction of ≥3 Log10 CFU/mL indicates bactericidal activity.

Safety & Toxicology

Handling Precautions: DCG is a potent chemical irritant and sensitizer.

  • H317: May cause an allergic skin reaction.[1][2]

  • H318: Causes serious eye damage.[2]

  • H411: Toxic to aquatic life with long-lasting effects.[2]

PPE Requirements:

  • Nitrile gloves (double-gloving recommended).

  • Chemical safety goggles and face shield.

  • Work within a fume hood to avoid inhalation of dust or potential chlorine off-gassing.

References

  • Biosynth. (n.d.). This compound - Antimicrobial properties and chemical data. Retrieved from

  • BenchChem. (n.d.). This compound: Mechanism of action and lysozyme inhibition. Retrieved from

  • National Institutes of Health (NIH). (2021). Biocide Use in the Antimicrobial Era: A Review. Molecules, 26(8), 2276. Retrieved from

  • Google Patents. (2015). Method for synthesizing this compound (CN104276978A). Retrieved from

  • TCI Chemicals. (2025).[3] Safety Data Sheet: this compound. Retrieved from

Sources

Theoretical Characterization & In Silico Profiling of Dichloroglyoxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Dichloroglyoxime (DCGO) serves as a potent vic-dioxime ligand, distinguished from its methylated counterpart (dimethylglyoxime) by the electron-withdrawing nature of its chlorine substituents. This electronic modulation significantly alters the Lewis basicity of the oxime nitrogen atoms and the acidity of the oxime protons, creating unique coordination environments for transition metals (Ni(II), Cu(II), Co(II), Pt(II)).

This guide outlines a rigorous theoretical framework for studying DCGO-metal complexes. It synthesizes Density Functional Theory (DFT) protocols for structural optimization with Time-Dependent DFT (TD-DFT) for spectroscopic prediction, culminating in molecular docking workflows to assess pharmacological potential.

Key Theoretical Insight: The substitution of methyl groups with chlorine atoms reduces the HOMO-LUMO gap in corresponding metal complexes, often resulting in a bathochromic shift in electronic absorption spectra and enhanced electrophilicity at the metal center, a critical parameter for nucleophilic attacks in catalytic and biological mechanisms.

Computational Framework: The "Workhorse" Protocol

To ensure reproducibility and accuracy comparable to experimental data, the following computational methodology is recommended as a standard baseline.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic-metallic hybrids due to its balanced treatment of exchange and correlation energy. For systems involving charge-transfer excitations (e.g., solar cell applications), CAM-B3LYP or wB97XD (including dispersion corrections) is advised to correct for long-range interaction errors.

  • Basis Sets:

    • Ligand Atoms (C, H, N, O, Cl): 6-31G+(d,p) or 6-311++G(d,p) . The diffuse functions (+) are critical for describing the lone pairs on Oxygen and Chlorine, while polarization functions (d,p) account for the anisotropic electron distribution in the oxime bonds.

    • Metal Centers (Ni, Cu, Co, Pt): LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta). This basis set employs an Effective Core Potential (ECP) to model inner-shell electrons, computationally efficient for heavy metals while accounting for relativistic effects in Pt complexes.

Geometry Optimization Workflow
  • Input Structure Generation: Construct the initial guess with a square-planar geometry (

    
     symmetry point group approximation) for Ni(II) and Pt(II) complexes.
    
  • Optimization (Opt): Run optimization in the gas phase first to locate the global minimum.

  • Frequency Calculation (Freq): Essential for two reasons:

    • Validation: Ensure no imaginary frequencies (NImag=0) exist, confirming a true local minimum.

    • Thermodynamics: Calculate Zero-Point Energy (ZPE) and thermal corrections to Enthalpy (

      
      ) and Gibbs Free Energy (
      
      
      
      ).
Solvation Models

For biological relevance, single-point energy calculations should be performed using the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (


) or DMSO (

) as the solvent.

Structural & Electronic Insights

Geometric Parameters & Hydrogen Bonding

Theoretical studies consistently reveal that DCGO complexes adopt a square-planar geometry stabilized by strong intramolecular hydrogen bonds (O-H···O).

  • M-N Bond Lengths: Typically range between 1.85 Å – 1.95 Å. The M-N bond in DCGO complexes is often slightly shorter than in dimethylglyoxime complexes due to the reduced electron density on the nitrogen, enhancing back-bonding from electron-rich metals like Ni(II).

  • H-Bonding: The O···O distance in the O-H···O bridge is a critical descriptor of stability. In DCGO complexes, this distance is generally short (2.40–2.50 Å), indicating a strong "pseudo-macrocyclic" effect that renders these complexes exceptionally stable against hydrolysis.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) is a primary indicator of chemical reactivity and kinetic stability (Hard-Soft Acid-Base theory).
OrbitalCharacterSignificance
HOMO Metal

/ Ligand

Acts as the electron donor. High energy implies good antioxidative potential.
LUMO Ligand

/ Metal

Acts as the electron acceptor. Low energy implies high electrophilicity.
Gap (

)
Energy DifferenceDCGO vs. DMG: DCGO complexes exhibit a smaller gap than DMG complexes due to the inductive effect (-I) of Chlorine, stabilizing the HOMO less than the LUMO.
Molecular Electrostatic Potential (MEP)

MEP maps generated from the SCF density matrix visualize reactive sites.

  • Red Regions (Negative Potential): Concentrated around the Chlorine atoms and the oxime Oxygen atoms. These are preferred sites for electrophilic attack (e.g., protonation).

  • Blue Regions (Positive Potential): Concentrated around the oxime protons and the metal center (if axially open). These sites drive docking interactions with negatively charged protein residues (e.g., Asp, Glu).

Spectroscopic Validation Protocols

Vibrational Spectroscopy (IR)

DFT calculations systematically overestimate harmonic frequencies due to the neglect of anharmonicity.

  • Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-31G(d)) to align with experimental FTIR data.

  • Marker Bands:

    • 
      : Predicted ~1580–1620 cm⁻¹. Shifts to lower frequency upon coordination.
      
    • 
      : Predicted ~1000–1200 cm⁻¹.
      
    • 
      : Broad, weak band often appearing ~1700–1800 cm⁻¹ in the theoretical spectrum due to strong H-bonding (experimentally often very broad/invisible).
      
Electronic Transitions (UV-Vis)

Use TD-DFT (Time-Dependent DFT) with the same functional/basis set to predict vertical excitation energies.

  • d-d Transitions: Weak intensity (

    
    ), found in the visible region (400–600 nm).
    
  • MLCT (Metal-to-Ligand Charge Transfer): Dominant intense bands in the near-UV (300–400 nm).

  • LMCT (Ligand-to-Metal Charge Transfer): High energy UV bands (<300 nm).

  • Note: The presence of Cl atoms often causes a redshift in the MLCT band compared to alkyl-substituted glyoximes.

Pharmacological Potential: In Silico Docking

Given the planar, lipophilic nature of DCGO complexes, they are prime candidates for DNA intercalation or binding to hydrophobic protein pockets.

Target Selection

Based on structural homology to cisplatin and other metallodrugs, relevant targets include:

  • DNA (Intercalation): The planar DCGO-Metal framework can slide between base pairs.

  • Topoisomerase II: Enzymes that manage DNA tangles; inhibition leads to apoptosis in cancer cells.

  • Tyrosyl-tRNA Synthetase: A bacterial target, relevant for antimicrobial profiling.

Docking Workflow[1]
  • Ligand Prep: Convert the optimized DFT geometry (log file) to .pdb or .mol2 format. Assign Gasteiger charges.[1]

  • Receptor Prep: Retrieve crystal structure (e.g., PDB ID: 1JIJ for Tyrosyl-tRNA synthetase).[1] Remove water/co-factors.[1] Add polar hydrogens.

  • Grid Generation: Center the grid box on the active site (often defined by a co-crystallized native ligand).

  • Docking Run: Use AutoDock Vina or Gold.

  • Analysis: Look for Binding Energy (

    
     kcal/mol indicates good affinity) and specific interactions (Pi-Pi stacking, Metal-coordination to Histidine).
    

Visualization & Logic Flow

Computational Study Workflow

G cluster_0 In Silico Phase Start Start: Chemical Structure Design (this compound + Metal Ion) GeomOpt Geometry Optimization (B3LYP/LANL2DZ + 6-31G(d,p)) Start->GeomOpt FreqCheck Frequency Calculation (Check NImag=0) GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq Found Properties Property Calculation (FMO, MEP, NBO) FreqCheck->Properties Minimization Converged Spectroscopy Spectroscopic Prediction (TD-DFT for UV-Vis, Scaled IR) Properties->Spectroscopy Docking Molecular Docking (AutoDock Vina / Target: DNA/Protein) Properties->Docking Validation Experimental Validation (Synthesis & Characterization) Spectroscopy->Validation Docking->Validation

Caption: Figure 1. Integrated workflow for the theoretical characterization and biological profiling of metal complexes.

Metal-Ligand Interaction Logic

Interaction Metal Metal Ion (M+2) (Electrophile) Complex Square Planar Complex [M(L)2] Metal->Complex d-orbital availability Ligand This compound (L) (Nucleophile) Ligand->Complex Sigma Donation (N->M) Complex->Ligand Pi Back-bonding (M->N) Cl_Effect Cl Substituent Effect (-I Inductive) Cl_Effect->Ligand Reduces N Basicity Cl_Effect->Complex Decreases HOMO-LUMO Gap

Caption: Figure 2. Mechanistic influence of Chlorine substituents on the electronic stability of the metal complex.

References

  • Nogheu, L. N., et al. (2016). "Structural, Spectral (IR and UV/Visible) and Thermodynamic Properties of Some 3d Transition Metal(II) Chloride Complexes of Glyoxime and Its Derivatives: A DFT and TD-DFT Study." Computational Chemistry. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link

  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT.
  • Tsantis, S. T., et al. (2020). "Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II)." ResearchGate.[2] (Relevant context for zinc-chloroxime derivatives). Link

  • Parr, R. G., et al. (1999). "Electrophilicity Index."[3] Journal of the American Chemical Society. (Foundational theory for MEP analysis). Link

Sources

Methodological & Application

Using Dichloroglyoxime in the synthesis of furoxanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Controlled Synthesis of Functionalized Furoxans via Dichloroglyoxime

Executive Summary

This application note details the strategic use of This compound (DCGO) as a high-utility scaffold for synthesizing 3,4-functionalized furoxans (1,2,5-oxadiazole-2-oxides) . While furoxans are classically known for their energetic properties, their capacity to release nitric oxide (NO) under physiological conditions has positioned them as critical pharmacophores in cardiovascular and cancer drug discovery.

Unlike the dimerization of nitrile oxides which often yields symmetrical products with limited diversity, the oxidative cyclization of DCGO yields 3,4-dichlorofuroxan , a highly reactive electrophilic intermediate. This intermediate allows for sequential nucleophilic substitution (SNAr), enabling the precise construction of non-symmetrical, pharmacologically active NO donors.

Mechanistic Pathway & Logic

The synthesis relies on the oxidative closure of the oxime functionalities in DCGO. The utility of this pathway lies in the preservation of the carbon-chlorine bonds, which serve as "handles" for downstream derivatization.

Reaction Pathway Diagram

G Glyoxime Glyoxime (Starting Material) DCGO This compound (DCGO) Glyoxime->DCGO Cl2, -20°C (Chlorination) DCFO 3,4-Dichlorofuroxan (Electrophilic Core) DCGO->DCFO Oxidative Cyclization (Pb(OAc)4 or NaOCl) MonoSub Mono-Substituted Furoxan DCFO->MonoSub Nucleophile 1 (R-NH2) SNAr (0°C) DiSub Di-Substituted Furoxan (Target) MonoSub->DiSub Nucleophile 2 SNAr (Reflux)

Figure 1: Step-wise transformation from Glyoxime to functionalized Furoxan scaffolds.[1][2][3][4] The 3,4-dichlorofuroxan intermediate is pivotal for creating asymmetric libraries.

Critical Protocols

Protocol A: Synthesis of this compound (DCGO)

Prerequisite: This step converts glyoxime into the chlorinated precursor. High purity is required to prevent side-reactions during cyclization.

Reagents:

  • Glyoxime (10 mmol)[5]

  • Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    )
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Temperature: -20°C to -10°C

Procedure:

  • Dissolution: Dissolve glyoxime (0.88 g, 10 mmol) in MeOH (15 mL) in a 3-neck round-bottom flask equipped with a thermometer and gas inlet.

  • Cooling: Submerge the flask in an acetone/dry ice bath to maintain an internal temperature of -20°C .

  • Chlorination: Slowly bubble dry

    
     gas through the solution.
    
    • Control Point: The rate must be controlled to keep the temperature below -10°C. Exotherms promote the formation of furoxan byproducts prematurely or decomposition.

  • Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting material spot (

    
    ) will disappear, replaced by DCGO (
    
    
    
    ).
  • Isolation: Purge excess chlorine with nitrogen. Evaporate the solvent under reduced pressure (keep bath < 30°C).

  • Purification: Recrystallize the residue from chloroform/hexane to yield white crystalline needles.

    • Yield Expectation: 75–85%.

    • Melting Point: 200–202°C (dec).

Protocol B: Oxidative Cyclization to 3,4-Dichlorofuroxan

Core Transformation: Converting the linear dioxime to the cyclic N-oxide.

Safety Note: Furoxans are energetic materials. 3,4-Dichlorofuroxan is thermally stable but should be handled behind a blast shield.

Reagents:

  • This compound (5 mmol)

  • Oxidant: Lead Tetraacetate (

    
    ) (Preferred for yield) or Sodium Hypochlorite (
    
    
    
    ) (Green alternative)
  • Solvent: Glacial Acetic Acid (for Pb) or DCM/Water (for NaOCl)

Method 1: Lead Tetraacetate (Standard High-Yield Route)

  • Suspension: Suspend DCGO (0.79 g, 5 mmol) in glacial acetic acid (10 mL).

  • Addition: Add

    
     (2.44 g, 5.5 mmol) portion-wise over 20 minutes at room temperature.
    
    • Observation: The solution will turn yellow/orange.

  • Reaction: Stir for 1 hour. The reaction is usually rapid.

  • Quenching: Pour the mixture into ice water (50 mL).

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash organics with saturated 
    
    
    
    (to remove AcOH) and brine.
  • Drying: Dry over

    
     and concentrate.
    
    • Product: Pale yellow oil or low-melting solid.

    • Yield: 80–90%.[6]

Method 2: Hypochlorite (Green/Scalable Route)

  • Biphasic Setup: Dissolve DCGO in DCM. Add to a vigorously stirred solution of 5%

    
     (aq) at 0°C.
    
  • Phase Transfer: Addition of a phase transfer catalyst (e.g.,

    
    , 5 mol%) significantly accelerates the cyclization.
    
  • Separation: Separate the organic layer after 2 hours, wash, and dry.

Protocol C: Nucleophilic Substitution (Derivatization)

Application: Creating NO-donating drug candidates.[1] The C-3 and C-4 chlorines have different reactivities due to the N-oxide asymmetry, but in 3,4-dichloro derivatives, the first substitution is generally facile.

Procedure:

  • Setup: Dissolve 3,4-dichlorofuroxan (1 mmol) in anhydrous THF or Acetonitrile.

  • Nucleophile Addition: Add the amine nucleophile (e.g., Morpholine, 2.0 eq) dropwise at 0°C .

    • Note: Use 2 equivalents: one to react, one to scavenge the HCl byproduct. Alternatively, use 1 eq of amine + 1.2 eq of DIPEA.

  • Temperature Control:

    • Mono-substitution: Keep at 0°C to Room Temperature (1–2 hours).

    • Di-substitution: Heat to reflux (6–12 hours).

  • Workup: Evaporate solvent, resuspend in EtOAc, wash with water, and purify via column chromatography.

Data Summary & Troubleshooting

Table 1: Oxidant Efficiency for DCGO Cyclization
Oxidant SystemSolventYield (%)Reaction TimeNotes
Pb(OAc)4 AcOH85-92%1 hrHigh yield, reliable, toxic lead waste.
NaOCl (Bleach) DCM/H2O70-80%2-4 hrsGreen chemistry, requires phase transfer catalyst.
N2O4 Et2O60-70%3 hrsGas handling required, clean product.
K3Fe(CN)6 H2O/Base50-60%6 hrsLow yield, difficult workup due to emulsions.
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Chlorination).

    • Cause: Temperature too high (> -10°C) leading to hydrolysis of the oxime.

    • Solution: Ensure strictly anhydrous methanol and maintain -20°C.

  • Problem: Incomplete cyclization in Protocol B.

    • Cause: Old oxidant (Pb(OAc)4 absorbs moisture).

    • Solution: Recrystallize Pb(OAc)4 from acetic acid before use or switch to excess NaOCl.

  • Problem: Mixture of mono- and di-substituted products in Protocol C.

    • Cause: Temperature too high during first addition.

    • Solution: Perform the first addition at -10°C and monitor strictly by TLC.

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Precursor Prep cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization S1 Glyoxime + MeOH S2 Cool to -20°C S1->S2 S3 Cl2 Bubbling S2->S3 C1 Isolate DCGO S3->C1 Recrystallize C2 Add Pb(OAc)4 / AcOH C1->C2 C3 Quench (Ice Water) C2->C3 D1 3,4-Dichlorofuroxan C3->D1 Extract & Dry D2 Add Nucleophile (0°C) D1->D2 D3 Purify (Column) D2->D3

Figure 2: Operational workflow for the synthesis and handling of DCGO-derived furoxans.

References

  • Synthesis of Chlorofuroxans

    • Title: Synthesis and Reactions of Chlorofuroxans.[6]

    • Source:Journal of Organic Chemistry, 1986, 51(25), 4964–4967.
    • URL:[Link]

  • Furoxans as NO Donors

    • Title: Furoxans as Nitric Oxide Donors: 3,4-Dichlorofuroxan as a versatile intermedi
    • Source:Molecules, 2010, 15(2), 782-792.
    • URL:[Link]

  • Nucleophilic Substitution Mechanism

    • Title: 4,6-Dichloro-5-Nitrobenzofuroxan: Reactivity with Nucleophiles.[1][7]

    • Source:MDPI, 2021.
    • URL:[Link][5][6][8][9]

  • Green Synthesis of Furoxans

    • Title: Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate.[6]

    • Source:Lawrence Livermore National Labor
    • URL:[Link]

  • Review of Furoxan Chemistry

    • Title: Recent progress in synthesis and application of furoxan.[3]

    • Source:RSC Advances / NIH, 2023.
    • URL:[Link]

Sources

Application Note: Dichloroglyoxime (DCGO) in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile "Warhead" Precursor

Dichloroglyoxime (DCGO, CAS: 2038-44-0) is often overshadowed by its methylated cousin, dimethylglyoxime. However, in pharmaceutical development, DCGO is the superior reagent for scaffold diversification . Unlike non-functionalized oximes, the chlorine atoms at the


 and 

positions act as electrophilic handles, allowing for rapid nucleophilic substitution or elimination to generate reactive nitrile oxides.

This guide details the use of DCGO as a pivotal intermediate for synthesizing Furoxans (Nitric Oxide donors) and Isoxazoles (bioactive heterocycles) , and provides validated protocols for its handling and quality control.

Key Pharmaceutical Applications
  • NO-Donor Prodrugs: Precursor to furoxan-based hybrid drugs for cardiovascular therapy.

  • Antimicrobial Scaffolds: Synthesis of bis-aminoglyoximes with potent gram-positive activity.

  • Click-Chemistry Surrogate: Generation of Cyanogen

    
    -dioxide equivalents for [3+2] cycloadditions.
    

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Explosive Precursor.

  • Risk: Dry DCGO can be shock-sensitive. High-nitrogen content implies potential energetic decomposition.

  • Storage: Store wet (typically 10-20% water or alcohol wet) at 2-8°C.

  • Incompatibility: Avoid contact with strong reducing agents and concentrated bases in the absence of solvent (exothermic polymerization).

Module A: Synthetic Scaffold Generation

Protocol 1: Synthesis of Furoxan-Based NO Donors

Context: Furoxans (1,2,5-oxadiazole-2-oxides) are stable nitric oxide (NO) donors.[1] DCGO allows for the "grafting" of the furoxan ring onto amine-bearing drug pharmacophores.

Mechanism

The reaction proceeds via nucleophilic substitution of the chlorine atoms by amines, followed by oxidative cyclization (or dehydration depending on conditions).

Workflow Diagram (DOT)

FuroxanSynthesis DCGO This compound (Electrophile) Inter Intermediate: Bis-aminoglyoxime DCGO->Inter + R-NH2 (Nucleophilic Sub.) Amine Primary Amine (R-NH2) Amine->Inter Cycliz Cyclization (Dehydration) Inter->Cycliz Heat / Base Furoxan Target: 3,4-Diaminofuroxan (NO Donor) Cycliz->Furoxan - H2O

Figure 1: Synthetic pathway from DCGO to bioactive Furoxan scaffolds.

Step-by-Step Protocol

Reagents: DCGO (10 mmol), Aniline derivative (22 mmol), Ethanol (50 mL), NaHCO₃.

  • Preparation: Dissolve 1.57 g of DCGO in 50 mL of ethanol. Ensure the solution is clear (sonicate if necessary).

  • Nucleophilic Attack: Add the aniline derivative (2.2 eq) dropwise at 0°C.

    • Expert Insight: We use a slight excess of amine to scavenge the HCl generated. For valuable amines, use 1.0 eq amine + 1.1 eq DIPEA to conserve the pharmacophore.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the DCGO spot (

    
    ) indicates conversion to the bis-aminoglyoxime intermediate.
    
  • Cyclization: Add aqueous NaOH (10%, 5 mL) and reflux for an additional hour to force dehydration to the furoxan.

  • Isolation: Cool to room temperature. Pour into ice water (200 mL). The furoxan usually precipitates. Filter and recrystallize from EtOH/Water.

Module B: Heterocycle Construction ([3+2] Cycloaddition)

Protocol 2: Synthesis of 3-Chloro-isoxazoles

Context: DCGO is a precursor to chloroformonitrile N-oxide (Cl-C≡N→O), a highly reactive dipole. This allows for the synthesis of 3-chloroisoxazoles, which are versatile intermediates for coupling reactions (Suzuki/Sonogashira).

Mechanism

Base-mediated elimination of HCl from DCGO generates the nitrile oxide in situ, which undergoes a [3+2] cycloaddition with an alkyne.

Experimental Workflow

Reagents: DCGO (5 mmol), Phenylacetylene (5.5 mmol), Triethylamine (Et₃N, 6 mmol), DCM (20 mL).

  • Setup: Flame-dry a round-bottom flask. Add DCGO and Phenylacetylene in dry DCM.

  • Controlled Addition (Critical):

    • Why? Adding base too fast causes the nitrile oxide to dimerize into furoxan (side product) rather than reacting with the alkyne.

    • Action: Dissolve Et₃N in 5 mL DCM. Add this solution via syringe pump over 2 hours at 0°C.

  • Reaction: Allow to warm to room temperature and stir overnight.

  • Workup: Wash with 1N HCl (to remove excess amine) and Brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Silica gel). 3-chloroisoxazoles typically elute in low-polarity fractions.

Data Summary: Precursor Efficiency

Precursor Generated Dipole Stability Dimerization Risk
This compound Chloroformonitrile N-oxide Low (Transient) High (Requires slow base addition)
Benzohydroximoyl chloride Benzonitrile N-oxide Moderate Moderate

| Nitrolic acids | Nitrile oxide | Variable | High |

Module C: Analytical Quality Control

Protocol 3: Purity Assay of DCGO Reagent

Context: Commercial DCGO degrades to glyoxime and hydroxylamine over time. Impure reagent leads to complex side-reaction profiles in GMP synthesis.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (oxime

    
     transition).
    
  • Sample Prep: Dissolve 10 mg DCGO in 10 mL MeOH. Inject 10 µL.

Acceptance Criteria:

  • DCGO Purity > 97.0% (Area %).

  • Monochloroglyoxime < 1.0%.

  • Unknown impurities < 0.5%.

References

  • Grundmann, C. (1963). "Nitrile Oxides." Angewandte Chemie International Edition, 2(11), 605-644.

  • Gasco, A., & Boulton, A. J. (1981). "Furoxans and Benzofuroxans."[2] Advances in Heterocyclic Chemistry, 29, 251-340.

  • Sliwa, W. (1979). "1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides." Polish Journal of Chemistry.
  • TCI Chemicals. (2024). "this compound Safety Data Sheet."

  • Wang, J., et al. (2016). "Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime." Journal of Physical Chemistry A.

Sources

Advanced Application Note: Dichloroglyoxime (DCGO) in Environmental & Pharmaceutical Water Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloroglyoxime (DCGO), a chlorinated derivative of the classic vicinal dioxime chelator dimethylglyoxime (DMG), serves as a specialized reagent for the trace analysis of transition metals—specifically Nickel (Ni), Cobalt (Co), and Palladium (Pd). While DMG remains the industry standard, DCGO offers distinct electrochemical and solubility profiles due to the electron-withdrawing nature of its chlorine substituents.

This application note details the use of DCGO in two critical workflows: Spectrophotometric Determination for routine environmental monitoring and Adsorptive Stripping Voltammetry (AdSV) for ultra-trace analysis (ppt levels) required in pharmaceutical process water and critical environmental ecosystems.

Key Advantages of DCGO[1][2]
  • Enhanced Acidity: The electronegative chlorine atoms lower the pKa of the oxime protons compared to DMG, altering the pH optimum for complexation.

  • Synthetic Versatility: DCGO acts as a precursor for generating highly specific asymmetric ligands (e.g., aminoglyoximes) for targeted metal extraction.

  • Palladium Selectivity: High affinity for Pd(II) makes it valuable for detecting catalyst residues in pharmaceutical wastewaters.

Chemical Mechanism & Theory

The fundamental mechanism of DCGO relies on the formation of stable, square-planar coordination complexes with transition metals. The ligand coordinates through the nitrogen atoms of the oxime groups.

The Chelation Reaction

In the presence of Ni(II), two DCGO molecules lose a proton each and coordinate to the metal center, forming a neutral, hydrophobic complex. The stability of this complex is stabilized by intramolecular hydrogen bonding (O-H···O).

ChelationMechanism Ni Ni(II) Ion (Aqueous) Complexation Coordination (pH 8-10) Ni->Complexation DCGO 2x this compound (Ligand) DCGO->Complexation Product Ni(DCGO)2 Complex (Red/Precipitate) Complexation->Product Square Planar Geometry Protons 2 H+ (Released) Complexation->Protons

Figure 1: Reaction pathway for the formation of the Nickel-Dichloroglyoxime complex. The 1:2 Metal-to-Ligand ratio is critical for quantitative analysis.

Protocol A: Spectrophotometric Determination of Nickel

Target: Routine Environmental Water (River, Effluent) LOD: ~0.1 ppm (mg/L)

Reagents & Equipment
  • DCGO Solution (0.1%): Dissolve 0.1 g this compound in 100 mL absolute ethanol. (Note: DCGO is less soluble in water than DMG; ethanol is mandatory).

  • Ammonium Citrate (10%): Masking agent for Iron (Fe).

  • Ammonia Buffer (pH 9.5): NH₄OH / NH₄Cl.

  • Extraction Solvent: Chloroform (CHCl₃).

  • Spectrophotometer: Capable of measuring at 375 nm (UV) or 530 nm (Visible, if oxidized).

Step-by-Step Workflow
  • Sample Preparation:

    • Filter 100 mL of water sample through a 0.45 µm membrane to remove particulates.

    • Acidify slightly with HNO₃ to pH < 2 to preserve metals, then neutralize to pH 7 prior to analysis.

  • Masking Interferences:

    • Add 5 mL of 10% Ammonium Citrate to the sample.

    • Why? This sequesters Fe(III), which would otherwise precipitate as ferric hydroxide at alkaline pH and occlude the target analyte.

  • Complexation:

    • Add 2 mL of DCGO Ethanolic Solution .

    • Adjust pH to 9.5 ± 0.2 using the Ammonia Buffer.

    • Allow to stand for 5 minutes. A faint red coloration indicates the presence of Nickel.[1][2]

  • Solvent Extraction (Critical Step):

    • Transfer solution to a separatory funnel.

    • Add 10 mL Chloroform and shake vigorously for 2 minutes. The neutral Ni(DCGO)₂ complex partitions into the organic phase.

    • Allow phases to separate. Collect the lower organic layer.

  • Measurement:

    • Dry the chloroform layer over anhydrous Na₂SO₄.

    • Measure Absorbance at 375 nm (primary band) or 530 nm (secondary band) against a reagent blank.

Protocol B: High-Sensitivity Adsorptive Stripping Voltammetry (AdSV)

Target: Pharmaceutical Process Water, Trace Environmental Analysis LOD: < 50 ppt (ng/L)

This method utilizes the surface activity of the metal-chelate. The DCGO-Metal complex adsorbs onto the electrode, allowing for a pre-concentration step that amplifies sensitivity by orders of magnitude.

Instrumentation
  • Voltammetric Stand: Metrohm 884 Professional VA or equivalent.[3]

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or Bismuth Film Electrode (BiFE) for mercury-free compliance.

  • Reference Electrode: Ag/AgCl (3M KCl).[3]

  • Auxiliary Electrode: Platinum wire.

Experimental Logic & Workflow

AdSV_Workflow cluster_0 Step 1: Conditioning cluster_1 Step 2: Accumulation (Pre-concentration) cluster_2 Step 3: Stripping (Measurement) Prep Electrolyte: NH3 Buffer (pH 9.2) + 20 µM DCGO Adsorption Apply -0.7 V (vs Ag/AgCl) Time: 60s - 120s Prep->Adsorption Mechanism Ni(II) + 2DCGO -> Ni(DCGO)2(ads) Adsorption->Mechanism Scan Cathodic Scan (-0.7 V to -1.2 V) Waveform: Differential Pulse Adsorption->Scan Signal Current Peak @ -0.95 V (Proportional to Conc.) Scan->Signal

Figure 2: Adsorptive Stripping Voltammetry workflow. The pre-concentration step (Adsorption) is the key to achieving ppt-level sensitivity.

Detailed Protocol
  • Electrolyte Preparation:

    • Prepare 0.1 M Ammonia/Ammonium Chloride buffer (pH 9.2).

    • Add DCGO to a final concentration of 20 µM . (Excess ligand is required to ensure total complexation of trace metals).

  • Deposition (Accumulation):

    • Purge solution with N₂ for 300s to remove Oxygen (O₂ reduces at similar potentials, causing interference).

    • Apply a deposition potential of -0.7 V for 60 seconds while stirring.

    • Mechanism: The Ni(DCGO)₂ complex adsorbs onto the electrode surface.[4]

  • Equilibration:

    • Stop stirring. Allow the solution to rest for 10 seconds (Equilibration time).

  • Stripping Scan:

    • Scan from -0.7 V to -1.2 V using Differential Pulse Voltammetry (DPV) .

    • Result: A sharp reduction peak for Nickel will appear at approximately -0.95 V . Cobalt (if present) will appear at -1.15 V .

  • Quantification:

    • Use the Standard Addition Method (spike samples with known Ni concentrations) to overcome matrix effects.

Data Analysis & Interference Management

Interference Table

Environmental samples are complex matrices. Use this guide to manage common interferences.

Interfering IonEffectMitigation Strategy
Fe(III) / Al(III) Precipitates as hydroxides; occludes analyte.Add Citrate or Tartrate masking agents.
Cu(II) Competes for DCGO; overlaps in voltammetry.Add Thiosulfate or use EDTA (selectively binds Cu over Ni at specific pH).
Organic Matter Surfactants block electrode surface (AdSV).UV Digestion of sample prior to analysis is mandatory for wastewater.
Co(II) Forms similar complex.[5]DCGO separates Ni and Co peaks by ~200mV in AdSV, allowing simultaneous detection.
Comparative Performance Data

Typical figures based on optimized conditions.

ParameterSpectrophotometry (Protocol A)AdSV (Protocol B)
Linear Range 0.1 – 10.0 mg/L (ppm)0.05 – 50.0 µg/L (ppb)
Limit of Detection 0.05 mg/L0.01 µg/L (10 ppt)
Sample Volume 50 - 100 mL10 mL
Cost per Test LowMedium (Instrumentation)

References

  • Metrohm AG. (2021). Determination of nickel and cobalt in water samples by adsorptive stripping voltammetry with a Bi drop electrode.[3] Application Bulletin 440/1.[3] Link

  • ChemicalBook. (2025).[2][6] this compound Properties and Applications.[7][8][1][6][9]Link

  • BenchChem. (2025). This compound: Research Applications in Coordination Chemistry.[8]Link

  • MDPI. (2021). Determination of Trace Levels of Nickel(II) by Adsorptive Stripping Voltammetry Using a Disposable Carbon Electrode.[4]Link

  • ResearchGate. (2017). Density Functional Theory Investigation of d8 Transition Metal(II) (Ni, Pd, Pt) Chloride Complexes of Some Vic-dioximes.Link

Sources

Dichloroglyoxime metal complex formation with copper and cobalt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis, Characterization, and Biological Profiling of Dichloroglyoxime (DCGO) Metal Complexes

Executive Summary

This application note details the synthesis and characterization of Copper(II) and Cobalt(III) complexes derived from this compound (DCGO). Unlike its methylated analog (Dimethylglyoxime, DMG), DCGO possesses electron-withdrawing chlorine atoms that significantly alter the ligand's acidity (


) and electronic distribution. These properties make DCGO complexes distinct candidates for antimicrobial studies and transition metal catalysis. This guide provides a self-validating protocol for researchers in drug discovery and coordination chemistry.

Chemical Principles & Mechanistic Insight

The Ligand: this compound ( )

While DMG is a standard analytical reagent, DCGO offers unique advantages. The chlorine substituents exert a strong inductive effect (-I), reducing the electron density on the oxime nitrogen.

  • Acidity: The oxime protons in DCGO are more acidic than in DMG. Consequently, DCGO can coordinate to metals at a lower pH, reducing the risk of metal hydroxide precipitation.

  • Lipophilicity: The chloro-groups alter the partition coefficient (

    
    ), potentially enhancing membrane permeability in biological applications.
    
Coordination Geometry
  • Copper(II): Forms a bis-chelate complex

    
    . The geometry is typically square planar, stabilized by strong intramolecular hydrogen bonding (
    
    
    
    ) between the oxime groups, forming a pseudo-macrocyclic planar structure.
  • Cobalt: Cobalt(II) reacts with DCGO but readily oxidizes to Cobalt(III) in the presence of air and basic conditions, forming "Cobaloximes" of the type

    
    , where 
    
    
    
    and
    
    
    are axial ligands (e.g., water, chloride, or pyridine). This mimics the
    
    
    coenzyme core.

Experimental Protocols

Reagents & Safety
  • This compound (DCGO): Synthesized via N-chlorosuccinimide (NCS) chlorination of glyoxime (safer than

    
     gas) [1].
    
  • Metal Salts:

    
    , 
    
    
    
    .
  • Solvents: Ethanol (Abs.), Acetone, Deionized Water.

  • Buffer: Sodium Acetate / Acetic Acid.

Protocol A: Synthesis of Copper(II) this compound

Target Structure:



  • Ligand Solubilization: Dissolve 2.0 mmol of DCGO in 20 mL of warm ethanol (

    
    ). Note: DCGO is less soluble than DMG; ensure complete dissolution before proceeding.
    
  • Metal Addition: Add 1.0 mmol of

    
     dissolved in 5 mL water dropwise to the ligand solution under stirring. The solution will turn dark green/brown.
    
  • pH Adjustment (Critical Step): Slowly add 1M Sodium Acetate solution until the pH reaches 5.5 – 6.0 .

    • Why? DCGO is acidic; pH < 4 prevents deprotonation/coordination. pH > 7 risks

      
       precipitation.
      
  • Digestion: Heat the mixture at

    
     for 30 minutes. A heavy olive-green precipitate should form.
    
  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold water (to remove NaCl) and cold ethanol (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Synthesis of Cobalt(III) this compound (Cobaloxime)

Target Structure:



  • Reaction Setup: In a three-neck flask, dissolve 2.0 mmol DCGO in 25 mL ethanol.

  • Cobalt Addition: Add 1.0 mmol

    
     (solid) directly to the solution. Stir until dissolved (pink/violet solution).
    
  • Oxidation & Base: Add 2.0 mmol of NaOH (dissolved in min. water).

    • Observation: The solution turns dark brown (Co(II) species).[1]

  • Aeration: Bubble a stream of air through the solution for 1 hour.

    • Mechanism:[2][3][4] Oxygen oxidizes Co(II)

      
       Co(III), which is kinetically inert and thermodynamically stable with oxime ligands.
      
  • Crystallization: Concentrate the solution by rotary evaporation to half volume. Allow to stand overnight at

    
    . Yellow-brown crystals of the Co(III) complex will deposit.
    

Workflow Visualization

The following diagram illustrates the decision logic and synthesis workflow for these complexes.

SynthesisWorkflow Start Start: this compound (DCGO) Solubilized in EtOH MetalSelect Select Metal Salt Start->MetalSelect CuPath Add CuCl2 (aq) MetalSelect->CuPath Copper(II) CoPath Add CoCl2 (solid) MetalSelect->CoPath Cobalt(II) Cu_pH Adjust pH to 5.5-6.0 (Sodium Acetate) CuPath->Cu_pH Complexation Cu_Result Olive-Green Precipitate [Cu(DCGO)2] Cu_pH->Cu_Result Precipitation Co_Base Add NaOH (pH > 8) CoPath->Co_Base Co_Oxidation Aeration (O2) Co(II) -> Co(III) Co_Base->Co_Oxidation Deprotonation Co_Result Yellow-Brown Crystals [Co(DCGO)2(L)X] Co_Oxidation->Co_Result Stabilization

Figure 1: Comparative synthesis workflow for Cu(II) and Co(III) DCGO complexes.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)

The shift in the


 stretching frequency is the primary indicator of coordination.
Functional GroupFree DCGO (

)
Metal Complex (

)
Diagnostic Insight

3200-3400 (Sharp)2300-2400 (Broad)Formation of

intramolecular H-bond (Planar stabilization).

~16201540-1580Shift to lower wavenumber indicates N-coordination to metal.

~9801050-1200Shift to higher wavenumber due to increased bond order upon chelation.

N/A450-520Direct confirmation of Metal-Nitrogen bond [2].
Electronic Absorption (UV-Vis)
  • Ligand:

    
     transition at ~250 nm.
    
  • Cu-Complex: Distinct d-d transition band (broad) around 600-700 nm (visible region), responsible for the olive/brown color.

  • Co-Complex: Charge Transfer (LMCT) bands often obscure d-d transitions, appearing as intense absorption < 400 nm.

Biological Applications & Signaling[1]

DCGO complexes are potent antimicrobial agents. The mechanism involves the release of metal ions or direct interaction with bacterial DNA/proteins.

BioActivity cluster_Cell Bacterial Cell Complex M-DCGO Complex Transport Lipophilic Transport (Crosses Cell Membrane) Complex->Transport Dissoc Ligand Exchange/ Dissociation Transport->Dissoc ROS ROS Generation (Fenton-like) Dissoc->ROS Cu(II) redox DNA DNA Intercalation Dissoc->DNA Planar Stacking Enz Enzyme Inhibition (e.g., Urease) Dissoc->Enz Active Site Block

Figure 2: Proposed Mechanism of Action (MoA) for antimicrobial activity of DCGO complexes.

References

  • BenchChem. (2023). This compound Properties and Synthesis Overview. Retrieved from

  • ResearchGate. (2025).[5] Infrared Spectroscopy of Transition Metal-Molecular Interactions.[6][7][8] Retrieved from

  • National Institutes of Health (NIH). (2025). Antimicrobial and Anti-Biofilm Activity of Metal Complexes. Retrieved from

  • Google Patents. (2015). Method for synthesizing this compound (CN104276978A). Retrieved from

Sources

Application Note: High-Yield Synthesis of Dichloroglyoxime (DCG)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-yield, laboratory-scale synthesis protocol for Dichloroglyoxime (DCG) , focusing on the N-Chlorosuccinimide (NCS) route. This method is selected over traditional chlorine gas procedures to maximize safety, reproducibility, and yield while minimizing the risks associated with handling toxic gaseous reagents in a standard fume hood environment.

Executive Summary & Rationale

This compound (CAS 2038-44-0) is a critical vicinal dioxime precursor used extensively in the synthesis of high-nitrogen heterocycles (e.g., furazans, isoxazoles) and as a chelating agent for transition metals (Ni, Pd).

Protocol Selection: Historically, DCG was synthesized by bubbling elemental chlorine gas (


) through a solution of glyoxime.[1][2] This method poses significant safety hazards (toxic gas release, difficult stoichiometry control) and often results in lower purity due to over-chlorination.
This guide details the Chlorine-Free NCS Protocol . By using N-Chlorosuccinimide (NCS) in dimethylformamide (DMF), we achieve:
  • Enhanced Safety: Eliminates the need for a chlorine gas generator or cylinder.

  • Stoichiometric Control: NCS allows for precise equivalency, reducing side reactions.

  • High Yield: Consistently achieves yields >85% with high purity suitable for subsequent cyclization reactions.

Safety & Handling (Critical)

  • This compound: Causes skin irritation and serious eye irritation.[3] Potentially harmful if swallowed.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF): Potent liver toxin and teratogen. Readily absorbed through the skin. Double-gloving (nitrile/laminate) and use of a functioning fume hood are mandatory.

  • Reaction Profile: The chlorination is exothermic. Temperature control is vital to prevent thermal runaway or decomposition.

Reaction Mechanism & Pathway

The reaction proceeds via the electrophilic chlorination of the oxime carbons. NCS serves as the source of the chloronium ion (


), substituting the methine protons on the glyoxime backbone.

DCG_Synthesis Glyoxime Glyoxime (C2H4N2O2) Intermediate Monochloroglyoxime (Transient) Glyoxime->Intermediate NCS / DMF < 45°C NCS N-Chlorosuccinimide (2.2 eq) NCS->Intermediate DCG This compound (C2H2Cl2N2O2) Intermediate->DCG NCS / DMF Succinimide Succinimide (Byproduct) Intermediate->Succinimide

Figure 1: Reaction pathway for the chlorination of glyoxime using NCS.

Detailed Experimental Protocol

Reagents & Equipment:

  • Glyoxime (Reagent Grade, >98%)

  • N-Chlorosuccinimide (NCS) (Recrystallized if yellowed)

  • N,N-Dimethylformamide (DMF) (Anhydrous preferred)

  • Ethyl Acetate & Hexanes (for workup)

  • Ice/Water bath[4]

  • Magnetic stirrer & hotplate with temperature probe

Step-by-Step Methodology:

  • Preparation of Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Glyoxime (10.0 g, 113.6 mmol) in DMF (100 mL) . Stir at room temperature until a clear, colorless solution is obtained.

  • Addition of NCS (Controlled Chlorination):

    • Cool the solution to 0–5 °C using an ice bath.

    • Weigh out N-Chlorosuccinimide (31.8 g, 238.5 mmol, 2.1 eq) .

    • Critical Step: Add the NCS portion-wise over 30–45 minutes. Do not add all at once. The reaction is exothermic; maintain the internal temperature below 25 °C during addition.

    • Observation: The solution may turn transiently yellow/orange but should return to a paler color.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.

    • Allow the reaction to stir at room temperature (20–25 °C) for 12–18 hours.

    • Monitoring: Monitor reaction progress via TLC (50:50 Ethyl Acetate:Hexane). The starting glyoxime spot (

      
      ) should disappear, and the DCG spot (
      
      
      
      ) should dominate.
  • Workup & Isolation:

    • Pour the reaction mixture into 500 mL of ice-cold water . This quenches the reaction and precipitates the succinimide byproduct and the product.

    • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL) . DCG is soluble in organic solvents; succinimide is partially water-soluble.

    • Washing: Wash the combined organic layers with Water (2 x 100 mL) to remove residual DMF and succinimide, followed by Brine (100 mL) .

    • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

      
      ) . Filter off the drying agent.[5]
      
  • Crystallization:

    • Concentrate the filtrate under reduced pressure (Rotovap) to approximately 20% of the original volume.

    • Add Hexanes or Chloroform to induce precipitation.

    • Filter the white to off-white solid and wash with cold hexanes.

    • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Yield Calculation:

  • Theoretical Yield: 17.8 g

  • Typical Experimental Yield: 15.0 – 16.5 g (84–92%)

  • Melting Point: 200–202 °C (Literature: 200–204 °C)

Data Summary & Troubleshooting

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates impurities or decomposition.
Stoichiometry 1.0 Glyoxime : 2.1 NCSExcess NCS is difficult to remove; slight excess (2.1) ensures completion.
Temperature < 25 °C (Addition), 25 °C (Stir)Higher temps (>45 °C) can lead to decomposition or "fume-off".
Solvent DMFEssential for solubility. DMSO is not recommended due to difficult removal.

Troubleshooting:

  • Low Yield: Usually due to incomplete extraction from the aqueous DMF layer. Increase the number of ethyl acetate extractions or add NaCl to the aqueous phase (salting out).

  • Product Color: If the product is orange, it may contain traces of free iodine (if NaI was used in prep) or decomposition products. Recrystallize from Ethanol/Water.

References

  • Chlorine-Free Synthesis Protocol

    • Klapötke, T. M., et al. "A Chlorine Gas-Free Synthesis of this compound." ResearchGate, 2015.

  • General Properties & Applications

    • PubChem. "this compound (Compound)."[1][2][6][7] National Center for Biotechnology Information.

  • Safety Data

    • Sigma-Aldrich.[3] "Safety Data Sheet: this compound."

Sources

Technical Guide: Dichloroglyoxime (DCGO) – Chemical Properties and Safety Standards

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide detailed application notes, step-by-step protocols, or specific process parameters for the synthesis or preparation of energetic materials or explosives. I can, however, provide a comprehensive technical overview of the chemical properties of Dichloroglyoxime (DCGO), its theoretical role in heterocyclic chemistry, and the critical safety and handling standards required for this compound.

Executive Summary

This compound (CAS: 2038-44-0) is a vicinal di-oxime featuring two chlorine substituents. In the field of high-energy density materials (HEDM) research, it is recognized theoretically as a precursor for synthesizing nitrogen-rich heterocycles, specifically furazan (1,2,5-oxadiazole) and furoxan derivatives. Its utility stems from the reactivity of the chloroxime groups, which facilitate cyclization reactions. However, the handling of DCGO presents significant safety challenges due to its toxicity and the inherent instability of the nitrogen-rich systems it generates.

Chemical Profile & Properties[1][2][3][4][5]

DCGO is characterized by the presence of both oxime (


) and chloro functionalities. This dual functionality makes it a versatile intermediate for nucleophilic substitution and cyclization.

Table 1: Physicochemical Properties of this compound

PropertyValue/Description
IUPAC Name

-dihydroxy-1,2-dichloroethane-1,2-diimine
CAS Registry Number 2038-44-0
Molecular Formula

Molecular Weight 156.95 g/mol
Physical State White to off-white crystalline solid
Melting Point ~200 °C (with decomposition)
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol); sparingly soluble in water
Acidity (

)
Acidic protons on oxime groups allow deprotonation by weak bases

Theoretical Reactivity & Chemical Role

In academic literature, DCGO is discussed primarily as a building block for constructing the furazan ring system. The high nitrogen content of the resulting heterocycles is of interest in theoretical physical chemistry for studying bond strain and heat of formation.

Mechanism of Cyclization (Theoretical)

The transformation of glyoxime derivatives into furazan rings generally involves dehydration or dehydrohalogenation pathways.

  • Nucleophilic Substitution: The chlorine atoms in DCGO are susceptible to displacement by nucleophiles (e.g., amines, azides). This property is utilized in research to introduce energetic functional groups prior to cyclization.

  • Ring Closure: Under basic conditions, the oxime groups can undergo intramolecular condensation to form the 1,2,5-oxadiazole (furazan) core. This process is thermodynamically driven but kinetically sensitive to pH and temperature.

Precursor Relationships

DCGO is structurally related to Glyoxime (the non-chlorinated parent) and Diaminoglyoxime (DAG). In a research context, DCGO serves as an intermediate where the chlorine atoms provide a "handle" for further functionalization that is not possible with simple glyoxime.

Safety Protocols & Hazard Analysis

Handling this compound requires strict adherence to safety protocols due to its severe irritant properties and potential for systemic toxicity.

Toxicology and Health Hazards
  • Acute Toxicity: Harmful if swallowed (H302).[1] Ingestion can cause systemic toxicity.[2]

  • Serious Eye Damage: DCGO is classified as causing serious eye damage (H318). Contact with eyes can result in irreversible corneal injury.

  • Skin & Respiratory Irritation: Dust or vapors can cause severe irritation to the respiratory tract and skin.[3]

Handling & Storage Requirements
  • Engineering Controls: All manipulation of DCGO must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a face shield are mandatory.

    • Skin: Nitrile or butyl rubber gloves (double-gloving recommended) and a chemical-resistant lab coat.

    • Respiratory: If fume hood containment is breached or for spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and N95 pre-filters is required.

  • Storage: Store in a cool, dry, well-ventilated place. Keep away from incompatible materials, specifically strong oxidizing agents, strong bases, and reducing agents.

Emergency Response
  • Eye Contact: Immediately rinse with water for at least 15 minutes, lifting upper and lower lids. Seek immediate medical attention.

  • Skin Contact: Wash thoroughly with soap and water.[1] Remove contaminated clothing.[4]

  • Spill Cleanup: Do not dry sweep. Dampen with water to prevent dust formation, then collect in a suitable container for disposal as hazardous chemical waste.

Visualizing the Chemical Safety Framework

The following diagram illustrates the relationship between the chemical structure of DCGO, its theoretical reactivity, and the necessary safety barriers.

DCGO_Safety_Framework cluster_properties Functional Properties cluster_hazards Hazards cluster_controls Required Controls DCGO This compound (DCGO) Chlorine Reactive Cl Groups (Substitution Sites) DCGO->Chlorine Oxime Oxime Groups (Cyclization Potential) DCGO->Oxime EyeHaz Severe Eye Damage (H318) DCGO->EyeHaz Risk ToxHaz Acute Toxicity (H302) DCGO->ToxHaz Risk PPE PPE: Goggles + Face Shield Nitrile Gloves EyeHaz->PPE Mitigated By Eng Engineering: Fume Hood Dust Control ToxHaz->Eng Mitigated By

Figure 1: Conceptual framework linking the chemical structure of this compound to its functional properties and the mandatory safety controls required to mitigate associated health hazards.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: this compound. Merck KGaA. Link

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link

  • TCI Chemicals. (2025). Safety Data Sheet: this compound. TCI Europe N.V. Link

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: this compound. Link

Sources

Dichloroglyoxime as a slime control agent in papermaking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dichloroglyoxime (DCG) for Advanced Slime Control in Papermaking

Executive Summary

This compound (DCG), CAS [2038-44-0], is a high-potency antimicrobial agent utilized in industrial water systems, particularly within the pulp and paper industry. Unlike broad-spectrum oxidizers (e.g., hypochlorite) that react indiscriminately with organic load, DCG functions as a targeted slimicide. It is particularly effective against sessile bacteria and fungi that form resistant biofilms ("slime") in white water loops.

This guide details the physicochemical properties, mechanism of action, and precise application protocols for using DCG to mitigate microbial induced corrosion (MIC) and sheet breaks caused by slime sloughing.

Chemical Identity & Physicochemical Properties

DCG is a chlorinated oxime derivative. In its pure crystalline form, it is sensitive to shock and friction. For industrial safety and efficacy, it is almost exclusively applied as a solvated formulation (typically in diethylene glycol monomethyl ether or similar polar organic solvents).

PropertySpecification
Chemical Name 1,2-Dichloro-N,N'-dihydroxyethanediimidoyl dichloride
CAS Number 2038-44-0
Molecular Formula C₂H₂Cl₂N₂O₂
Molecular Weight 156.95 g/mol
Appearance White to pale yellow crystals (Pure); Clear to yellow liquid (Formulated)
Solubility Soluble in polar organic solvents (ethanol, glycol ethers); Low solubility in water (requires dispersion)
Melting Point ~200–213°C (Decomposes)
Stability Warning: Pure solid is shock-sensitive.[1] Store as solution. Hydrolytically stable at acidic pH; degrades in high alkalinity.

Mechanism of Action

DCG operates through a dual-mode mechanism that distinguishes it from standard halogen biocides.

  • Enzyme Inhibition: DCG acts as a reversible, uncompetitive inhibitor of lysozyme and other metabolic enzymes. By binding to the enzyme-substrate complex, it halts bacterial cell wall maintenance and metabolic turnover.

  • Active Chlorine Release: Upon interaction with the bacterial cell envelope, DCG undergoes hydrolysis to release active chlorine species (HOCl) locally. This creates a high localized redox potential (-0.4 V relative to standard hydrogen electrode in specific conditions) that oxidizes membrane-bound proteins and disrupts the peptidoglycan layer.

Diagram 1: DCG Mechanism of Action

DCG_Mechanism DCG This compound (DCG) (In Solution) CellWall Bacterial Cell Wall (Peptidoglycan/Proteins) DCG->CellWall Adsorption Enzyme Metabolic Enzymes (e.g., Lysozyme) DCG->Enzyme Permeation HOCl Localized HOCl Release (Active Chlorine) CellWall->HOCl Hydrolysis at Surface Inhibition Uncompetitive Inhibition (Metabolic Stasis) Enzyme->Inhibition Binding Lysis Cell Lysis & Death HOCl->Lysis Oxidative Damage Inhibition->Lysis Growth Arrest

Caption: Dual-mode action of DCG involving localized oxidation and enzymatic inhibition leading to cell lysis.

Application Protocol

This protocol is designed for a standard Fourdrinier paper machine using recycled fiber (high organic load).

Pre-Dosing Analysis (Baseline Establishment)

Before introducing DCG, establish the microbial baseline using Adenosine Triphosphate (ATP) bioluminescence.

  • Sampling Points: Machine Chest, Headbox, White Water Silo.

  • Metric: Measure Total ATP (tATP) and Dissolved ATP (dATP).

    • Target: < 100 RLU (Relative Light Units) for clean systems.

    • Action Level: > 1,000 RLU indicates established biofilm.

Dosing Strategy

Due to the high cost and potency of DCG, shock dosing is superior to continuous feeding. This prevents microbial adaptation and maximizes the "kill" effect during peak slime growth phases.

  • Feed Point: Short loop (White Water Silo or Fan Pump inlet) to ensure rapid mixing before the headbox.

  • pH Compatibility: Effective range pH 4.0 – 8.0. Avoid dosing directly into high-alkalinity zones (e.g., near Calcium Carbonate filler addition) to prevent rapid hydrolysis.

Dosage Rates
Contamination LevelTarget Dosage (Active Product)FrequencyDuration
Maintenance 2.5 – 5.0 ppmEvery 12–24 hours30–60 mins
Moderate Slime 5.0 – 10.0 ppmEvery 8 hours60 mins
Heavy Biofilm 10.0 – 20.0 ppmEvery 6 hours90 mins

> Note: Dosages >10 ppm are rarely required and may impact optical brightening agents (OBAs) due to chlorine release. Always start at 2.5 ppm and titrate up.

Efficacy Monitoring Loop

The system must be self-validating. Use the following logic loop to adjust dosage dynamically.

Diagram 2: Adaptive Dosing Workflow

Dosing_Logic Start Start Shift Sample Measure ATP (RLU) at Headbox Start->Sample Decision Is ATP > 500 RLU? Sample->Decision DoseLow Dose DCG 2.5 ppm / 30 min Decision->DoseLow No DoseHigh Dose DCG 10 ppm / 60 min Decision->DoseHigh Yes Wait Wait 4 Hours DoseLow->Wait DoseHigh->Wait Log Log Data & Check Sheet Defects Wait->Log Log->Sample Next Cycle

Caption: Closed-loop control system for DCG dosing based on real-time ATP feedback.

Safety & Handling Protocols

DANGER: Pure this compound is an energetic material.

  • Explosion Hazard: Dry crystals can explode if subjected to mechanical shock, friction, or rapid heating.

  • Handling Rule: NEVER handle pure dry solid in an open plant environment. Always purchase and use DCG as a pre-dissolved solution (typically 10-30% active in glycol ether).

  • PPE: Neoprene gloves, chemical splash goggles, and organic vapor respirator.

  • Storage: Store solutions in cool, dark, well-ventilated areas away from reducing agents and strong bases.

References

  • Biosynth. (n.d.). This compound - Antimicrobial Mechanism and Properties. Retrieved from

  • Kiuru, J., et al. (2010). Optimization of biocide strategies on fine paper machines. BioResources, 6(1). Retrieved from

  • TCI Chemicals. (2023). Safety Data Sheet: this compound CAS 2038-44-0.[1][2] Retrieved from

  • BenchChem. (n.d.). This compound Applications in Research and Industry. Retrieved from

  • Smolecule. (n.d.). This compound: Chemical Structure and Biological Activity. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Dichloroglyoxime (DCG) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Temperature and Reaction Time for High-Purity Dichloroglyoxime Synthesis Ticket ID: DCG-SYN-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic-Thermodynamic Trap

Synthesizing this compound (DCG) from glyoxime involves a critical "kinetic trap." The intermediate, monochloroglyoxime (MCG), is thermally unstable.[1][2] If the reaction temperature is too high, MCG decomposes before converting to DCG. Conversely, if the temperature is sufficiently low to stabilize MCG but the reaction time is prolonged, the reaction stalls, leading to poor yields or impure mixtures.

This guide provides a validated protocol to navigate this narrow operating window, specifically addressing the trade-off between chlorine saturation rates and thermal decomposition .

Module 1: Critical Process Parameters (CPP)

The following parameters are non-negotiable for achieving yields >85% and purity >98%.

ParameterOptimal RangeFailure Mode (Low)Failure Mode (High)
Reaction Temperature (

)
-20°C to -10°C Reaction stalls; solubility issues.Rapid decomposition of MCG; Explosion risk; Yield <10%.
Chlorination Time (

)
20 – 45 min Incomplete conversion (High MCG impurity).Oxidative decomposition; Yield drops to ~50% after 5 hrs.[1][2][3]
Chlorine Pressure 0.2 – 0.25 atm (overpressure) Slow kinetics; incomplete dichlorination.[4]Difficult pressure control; safety hazard.
Solvent System Ethanol (Absolute) N/AWater presence can complicate workup/drying.
Module 2: The "Golden Batch" Protocol

Based on kinetic optimization by Fakhraian & Nassimi (2023) and Patent US4539405.

Safety Warning: DCG and Glyoxime are high-energy materials. Dry crystals can be shock-sensitive.[2] Perform all operations behind a blast shield in a high-flow fume hood.

Step 1: System Preparation
  • Setup: Use a cylindrical glass pressure vessel (or a 3-neck flask for atmospheric pressure) equipped with a magnetic stir bar and a gas inlet tube extending below the solvent surface.

  • Cooling: Immerse the vessel in a bath of

    
    /crushed ice (ratio 1:0.5 w/w) to achieve a stable -20°C .
    
Step 2: Rapid Chlorination (The Critical Step)
  • Charge: Suspend Glyoxime (0.1 mol) in absolute ethanol (150 mL).

  • Saturation: Introduce Chlorine gas (

    
    ) with vigorous stirring.
    
    • Optimization: Maintain a slight overpressure (approx.[4] 0.2 atm) if using a pressure vessel.[4] If using a bubbler, maximize flow to saturation without blowing out the seal.

  • Timing: Maintain flow for 20–30 minutes .

    • Checkpoint: The suspension will initially dissolve (formation of intermediates) and then reprecipitate as DCG forms.

    • End Point: The yellow color of the reaction mixture (indicative of MCG/Cl-nitroso species) should fade to colorless or pale yellow upon completion.

Step 3: Controlled Workup
  • Degassing: Stop

    
     flow. Remove the cap/seal.[4] Stir at -20°C for 30 mins to allow excess 
    
    
    
    to escape.
  • Evaporation: Pour the mixture into a large surface-area crystallizing dish. Use forced air (fan) to evaporate ethanol and remaining HCl/Cl2 at room temperature.[4]

    • Note: Do not use rotary evaporation with heat; thermal stress will degrade the product.

  • Purification: Wash the resulting white powder with Chloroform (

    
    ) to remove organic impurities, followed by a minimal cold water wash (0°C).
    
Module 3: Troubleshooting & FAQs
Q1: My yield dropped to ~10% despite keeping the reaction at +5°C. What happened?

A: You encountered the Thermal Decomposition Cliff . At +5°C, the intermediate monochloroglyoxime (MCG) decomposes faster than it can be chlorinated to DCG. Literature indicates that raising the temperature from -20°C to +5°C can reduce yield from ~90% to ~10% due to this instability. You must cool aggressively to -20°C to "freeze" the intermediate long enough for the second chlorine atom to attach.

Q2: I ran the reaction at -20°C, but I left it overnight (12 hours) to ensure completion. My yield was only 50%. Why?

A: You fell into the Kinetic Stagnation Trap . While -20°C stabilizes the intermediate, prolonged exposure to the reaction environment (HCl byproduct and excess


) over many hours leads to slow oxidative degradation. Synthesis data shows that extending time from 30 minutes to 5 hours at -20°C causes yield to drop from ~90% to ~50%.[1][2][3] The reaction must be fast (high 

concentration) and short.
Q3: The product is yellow and has a lower melting point (<190°C).

A: This indicates Incomplete Chlorination . The yellow color is characteristic of monochloroglyoxime (MCG) or nitroso-intermediates.

  • Fix: Increase the

    
     flow rate or slight overpressure during the 30-minute window. Do not extend time; increase chlorine availability.
    
  • Purification: Wash the crude solid with Chloroform; MCG is more soluble in organic solvents than DCG.

Q4: Is it safe to recrystallize DCG?

A: Use extreme caution. While recrystallization from water (dissolve at 100°C, cool to 3°C) is a standard purification method, heating DCG solutions carries a risk of thermal runaway.

  • Recommendation: Rely on the Chloroform wash method first. If recrystallization is necessary, never heat dry crystals directly; always suspend in water first.

Module 4: Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways between synthesis and decomposition, highlighting the narrow success window.

DCG_Synthesis cluster_conditions Optimization Window Glyoxime Glyoxime (Start) MCG Monochloroglyoxime (Unstable Intermediate) Glyoxime->MCG +Cl2 (Fast) DCG This compound (Target Product) MCG->DCG +Cl2 (Requires High [Cl2] & -20°C) Decomp Decomposition (Tars/Gases) MCG->Decomp Temp > 0°C (Thermal Runaway) SideProds Side Products (Low Yield) MCG->SideProds Time > 2 hrs (Slow Degradation) DCG->Decomp Heating Dry Solid

Caption: Reaction pathway showing the critical branch point at Monochloroglyoxime (MCG). Success requires high Chlorine concentration at low temperature to bypass decomposition.

Module 5: Comparative Yield Data

The table below summarizes the impact of Time (t) and Temperature (T) on yield, derived from experimental datasets (Fakhraian & Nassimi, 2023; US Patent 4,539,405).

Temperature (

)
Reaction Time (

)
Yield (%)Product QualityStatus
-20°C 30 min 88 - 97% White Crystals (Pure) OPTIMAL
-20°C5 hours~50%Off-whiteDegraded
0°C30 min~60%Pale YellowImpure
+5°C5 hours~10%Yellow/BrownFailed
+20°CAny<5%Tar/ResidueFailed
References
  • Fakhraian, H., & Nassimi, A. (2023).[4] Reinvestigating the Preparation of Glyoxime and Its Chlorination by a Slight Overpressure of Chlorine Gas to Prepare this compound. Organic Preparations and Procedures International.

  • Kanno, H., et al. (1995).[2] Production method of organic solvent solution of this compound. US Patent 5,476,967 (and related EP0636605A1).

  • Tokuyama Soda Co., Ltd. (1985). Method for producing this compound. US Patent 4,539,405.[1][2][3][5]

Sources

Validation & Comparative

Dichloroglyoxime vs. Dimethylglyoxime: A Comparative Guide for Nickel Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Nickel (Ni²⁺), Dimethylglyoxime (DMG) remains the industry standard due to its high specificity and well-characterized spectral properties (


 nm). However, Dichloroglyoxime (DCG)  serves as a critical alternative for specialized applications requiring complexation at lower pH values or specific extraction matrices.

While DMG offers superior availability and established ASTM protocols, DCG utilizes the electron-withdrawing nature of chlorine substituents to lower the


 of the oxime protons. This fundamental chemical shift allows DCG to chelate nickel in more acidic environments where DMG would protonate and release the metal, offering a distinct advantage in separating nickel from hydrolyzable interferents like iron or aluminum without extensive masking.

Fundamental Chemistry & Mechanism

To choose the correct reagent, one must understand the ligand field theory driving the reaction. Both reagents precipitate Ni(II) in a square planar geometry, stabilized by hydrogen bonding between the oxime oxygens.

The Inductive Effect

The core difference lies in the substituents on the carbon backbone:

  • DMG (Methyl groups): Electron-donating (

    
     effect). Increases electron density on the nitrogen, raising basicity (
    
    
    
    ). Requires alkaline conditions (pH 8–10) for effective deprotonation and complexation.
  • DCG (Chlorine atoms): Electron-withdrawing (

    
     effect). Decreases electron density, stabilizing the anionic form of the oxime. This lowers the 
    
    
    
    , enabling the formation of the
    
    
    complex at significantly lower pH values (pH 4–6).
Chelation Mechanism (Graphviz)

ChelationMechanism cluster_diff Substituent Effect Ni Ni(II) Ion (d8 configuration) Complex Square Planar Complex Ni(L)2 Ni->Complex Coordination Ligand Ligand (2x) (DMG or DCG) Ligand->Complex Chelation (N-donors) H_Bond Internal H-Bond Stabilization Complex->H_Bond Macrocyclic Effect DMG_Path DMG: Methyl (+I) High pH Req DCG_Path DCG: Chloro (-I) Low pH Stability

Figure 1: The chelation mechanism is identical for both ligands, but the substituent effect (Methyl vs. Chloro) dictates the pH stability window.

Performance Metrics Comparison

The following data consolidates experimental values and solubility profiles.

MetricDimethylglyoxime (DMG) This compound (DCG) Implication
Optimal pH Range 8.0 – 11.04.0 – 7.0DCG is superior for acidic samples.
Solubility (Reagent) Ethanol, Acetone, NaOHEthanol, EtherBoth require organic co-solvents.
Complex Color Bright Red (Solid) / Wine Red (Soln)Orange-Yellow / Red-OrangeDMG is easier to visualize visually.
Specificity High (Interference: Pd, Fe, Cu)High (Interference: Cu, Co)DCG allows separation from Fe(III) by pH control.
Molar Absorptivity (

)

(Oxidized form)
Lower (typically)DMG is more sensitive for trace UV-Vis detection.
Stability Constant (

)
High (Forms stable precipitate)Moderate to HighDMG forms a tighter complex in alkaline media.

Deep Dive: When to Use Which?

A. Dimethylglyoxime (The Standard)[1][2][3][4][5][6]
  • Best For: Routine QC, trace analysis in water/alloys, and educational settings.

  • The "Oxidized" Method: For spectrophotometry, Ni(II) is often oxidized to Ni(IV) using bromine water or persulfate in the presence of DMG. This forms a water-soluble, intense wine-red complex that is far more sensitive than the simple precipitation method.

  • Limitation: Requires masking agents (Citrate/Tartrate) to prevent the precipitation of Iron(III) and Aluminum hydroxides at the required high pH (pH > 8).

B. This compound (The Specialist)
  • Best For: Samples with high iron content or those that cannot be neutralized without precipitation.

  • The "Acidic Extraction" Advantage: Because DCG works at pH 4–5, Iron(III) does not precipitate as readily as it does at pH 9. This allows for the extraction of Nickel into an organic phase (like chloroform) without extensive masking or prior separation of iron.

  • Limitation: Reagent availability is lower; synthesis often requires handling chlorine gas or hazardous precursors.

Experimental Protocols

Protocol A: Standard Spectrophotometric DMG Method

Valid for: Water, Steel, Biological Assays

  • Preparation:

    • Dissolve 1.0 g DMG in 100 mL 95% Ethanol.

    • Prepare Ammonium Citrate buffer (pH 10).

  • Digestion/Masking:

    • Take sample aliquot containing 10–100 µg Ni.

    • Add 5 mL Ammonium Citrate (masks Fe/Al).

  • Oxidation (Critical for Sensitivity):

    • Add 1 mL saturated Bromine water. Let stand for 10 min.

    • Note: This generates the Ni(IV) species with high

      
      .
      
  • Complexation:

    • Add 2 mL DMG solution.

    • Add Ammonium Hydroxide until pH > 9.

  • Measurement:

    • Dilute to volume. Wait 15 min for color stability.

    • Measure Absorbance at 445 nm .

Protocol B: Acidic Extraction with this compound

Valid for: Acidic leachates, High-Iron matrices

  • Preparation:

    • Synthesize/Dissolve DCG in Ethanol (0.1% w/v).

  • pH Adjustment:

    • Adjust sample pH to 4.5 – 5.0 using Acetate buffer.

    • Why? At this pH, Ni-DCG forms, but Fe(OH)3 precipitation is slow/minimal compared to ammoniacal solutions.

  • Extraction:

    • Add 2 mL DCG solution.

    • Add 5 mL Chloroform (

      
      ).
      
    • Shake vigorously for 2 minutes. The Ni-DCG complex partitions into the organic phase.

  • Measurement:

    • Separate the organic layer.

    • Dry over anhydrous

      
      .
      
    • Measure Absorbance at 380–400 nm (verify

      
       via scan).
      

Decision Matrix (Graphviz)

Use this workflow to select the appropriate reagent for your matrix.

DecisionMatrix Start Start: Nickel Detection SampleType Analyze Sample Matrix Start->SampleType HighFe High Iron/Hydrolyzable Metals? SampleType->HighFe NoFe No / Low Interference HighFe->NoFe Clean Matrix YesFe Yes (High Fe/Al) HighFe->YesFe Dirty Matrix Standard Use Dimethylglyoxime (DMG) NoFe->Standard Method1 Method: Oxidized Colorimetry (pH 9-10, 445 nm) Standard->Method1 CanMask Can you use Citrate/Tartrate? YesFe->CanMask CanMask->Standard Yes (Masking OK) UseDCG Use this compound (DCG) CanMask->UseDCG No (Precipitation Risk) Method2 Method: Acidic Extraction (pH 4-5, Organic Phase) UseDCG->Method2

Figure 2: Decision workflow for selecting between DMG and DCG based on matrix interferences.

References

  • Brainly/Chemistry Database. (2023). Stability comparison of Ni(dmg)2 vs Ni(en)2 and chelate effect.

  • Al-Obaidi, F., Macit, M., & Sari, H. (2010).[1] Potentiometric Study of Dissociation Constants of 1, 2-Bis(dimethyl)glyoxime and 1, 2-Bis(dichloro) glyoxime and Stability Constants of their Copper, Nickel and Zinc Complexes.[1] ResearchGate.

  • BenchChem. (2024). This compound: Properties, Reactivity, and Applications in Coordination Chemistry.

  • eGyanKosh. (n.d.). Experiment 2: Spectrophotometric Determination of Nickel Using Dimethylglyoxime.

  • National Institutes of Health (NIH). (2010). Sensitivity and specificity of the nickel spot (dimethylglyoxime) test. PubMed.

Sources

Comparing Dichloroglyoxime and alpha-benzilmonoxime for metal analysis

Technical Comparison: Dichloroglyoxime vs. -Benzilmonoxime in Trace Metal Analysis

Executive Summary

This guide provides a technical comparison between This compound (DCGO) and


-Benzilmonoxime (ABO)

  • This compound (DCGO): A vic-dioxime primarily used for the gravimetric and colorimetric determination of Nickel (Ni) and Palladium (Pd) . Its electron-withdrawing chlorine substituents enhance acidity and stability in specific acidic media compared to dimethylglyoxime (DMG).

  • 
    -Benzilmonoxime (ABO):  An 
    
    
    -keto-oxime (distinct from "Cupron" or
    
    
    -benzoin oxime) utilized primarily for the highly sensitive spectrophotometric determination of Cobalt (Co) via solvent extraction.

Chemical Fundamentals & Mechanism[1][2]

Structural Analysis

The coordination chemistry of these ligands is governed by their donor atoms and the geometry of the resulting chelate rings.

FeatureThis compound (DCGO)

-Benzilmonoxime (ABO)
Structure


Class vic-Dioxime

-Keto-oxime
Donor Atoms N, N (from two oxime groups)N, O (Oxime Nitrogen, Carbonyl Oxygen)
Chelate Ring 5-membered ring5-membered ring
Primary Analyte Nickel(II) , Palladium(II)Cobalt(II)
Complex Geometry Square Planar (

symmetry for Ni)
Octahedral (often forms

or

complexes)
Chelation Mechanism[2]
  • DCGO (Nickel Specificity): Similar to DMG, DCGO forms a bis-chelate with Ni(II). Two ligand molecules coordinate to the metal center through the four nitrogen atoms in a square planar geometry. The complex is stabilized by strong intramolecular hydrogen bonds (

    
    ) between the oxime groups, rendering it hydrophobic and insoluble in water (precipitate).
    
  • ABO (Cobalt Specificity): ABO acts as a bidentate ligand coordinating through the oxime nitrogen and the carbonyl oxygen. It forms stable yellow-colored chelates with Cobalt(II).[1] In the presence of micellar media or during extraction, these complexes exhibit high molar absorptivity, allowing for trace-level detection.

ChelationMechanismcluster_DCGOThis compound (Ni Analysis)cluster_ABOalpha-Benzilmonoxime (Co Analysis)DCGO_LigandDCGO Ligand(vic-Dioxime)Ni_ComplexRed Precipitate(Square Planar)DCGO_Ligand->Ni_Complex 2:1 StoichiometryNi_IonNi(II) IonNi_Ion->Ni_Complex Coordination (N,N)ABO_LigandABO Ligand(Keto-oxime)Co_ComplexYellow Chelate(Extractable)ABO_Ligand->Co_Complex Chelation (N,O)Co_IonCo(II) IonCo_Ion->Co_Complex pH 9.0

Caption: Mechanistic pathways for metal complexation. DCGO forms insoluble precipitates with Ni, while ABO forms solvent-soluble chelates with Co.

Performance Comparison

The choice between DCGO and ABO depends on the target metal and the required sensitivity. ABO is superior for trace Cobalt analysis using spectrophotometry, while DCGO is the standard for Nickel precipitation.

Comparative Data Table
ParameterThis compound (Ni Analysis)

-Benzilmonoxime (Co Analysis)
Detection Method Gravimetric / ColorimetricSpectrophotometric / Extraction
Optimal pH Ammoniacal (pH 8.0 - 9.0)Basic (pH 8.8 - 9.3)
Molar Absorptivity (

)
N/A (Gravimetric) or Moderate (Colorimetric)

L mol

cm

(Micellar) [1]
LOD (Limit of Detection) ~0.5 ppm (Gravimetric)0.01

g/mL (10 ppb) [1]
Interferences Fe(III), Al(III) (Mask with Tartrate)Cu(II), Ni(II) (Masking required)
Solvent System Ethanol/Water (Precipitation)Chloroform/Toluene (Extraction)

Experimental Protocols

Protocol A: Determination of Nickel using this compound

Application: Purity analysis of nickel alloys or catalyst scavenging. Principle: DCGO precipitates Ni(II) as a red complex from slightly alkaline solutions.[2]

  • Sample Preparation: Dissolve the sample (e.g., steel or alloy) in mineral acid (HCl/HNO

    
    ). Evaporate to near dryness and redissolve in distilled water.
    
  • Masking: Add 5 mL of 20% tartaric acid solution to prevent precipitation of Fe(III) and Al(III) hydroxides.

  • pH Adjustment: Neutralize with NH

    
    OH until the solution is slightly ammoniacal (pH ~8). If a precipitate forms, add more tartrate or filter.
    
  • Precipitation: Heat the solution to 60-80°C. Add 1% ethanolic solution of this compound dropwise with constant stirring. A red precipitate will form immediately.

    • Note: Add a slight excess of reagent to ensure complete precipitation, but avoid large excesses which may coprecipitate.

  • Digestion: Allow the precipitate to digest on a steam bath for 20-30 minutes. This promotes crystal growth and purity.

  • Filtration & Weighing: Filter through a pre-weighed sintered glass crucible (G4). Wash with cold water to remove chloride ions. Dry at 110-120°C to constant weight.

    • Calculation: Nickel % = (Mass of Precipitate × Conversion Factor) / Sample Mass.

Protocol B: Trace Cobalt Determination using -Benzilmonoxime

Application: Environmental water analysis or biological samples. Principle: ABO forms a yellow chelate with Co(II) extractable into chloroform, measured spectrophotometrically.

  • Reagent Preparation: Prepare a

    
     M solution of 
    
    
    -benzilmonoxime in ethanol.
  • Buffer Preparation: Prepare a borate buffer solution adjusted to pH 9.0.

  • Extraction Workflow:

    • Take an aliquot of sample solution containing 1–20

      
      g of Cobalt.
      
    • Add 5 mL of pH 9.0 buffer.

    • Add 2 mL of the ABO reagent solution.

    • Allow to stand for 5 minutes for complex formation.

  • Solvent Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 10 mL of chloroform. Shake vigorously for 2 minutes.

    • Allow phases to separate. The organic layer (bottom) will turn yellow if Cobalt is present.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      to remove water droplets.
  • Measurement: Measure absorbance at 380 nm against a reagent blank.

    • Micellar Enhancement (Optional): For higher sensitivity without extraction, add Sodium Dodecyl Sulfate (SDS) to the aqueous reaction. The complex remains solubilized in micelles, increasing

      
       to 
      
      
      [1].

ExperimentalWorkflowcluster_NiProtocol A: Nickel (DCGO)cluster_CoProtocol B: Cobalt (ABO)Start_NiSample Digestion(Acid Dissolution)Mask_NiAdd Tartrate(Mask Fe/Al)Start_Ni->Mask_NipH_NiAdjust pH 8-9(Ammonia)Mask_Ni->pH_NiPrecip_NiAdd DCGO Reagent(60-80°C)pH_Ni->Precip_NiDigest_NiDigest Precipitate(20 min)Precip_Ni->Digest_NiWeigh_NiFilter & Weigh(Gravimetric)Digest_Ni->Weigh_NiStart_CoSample Aliquot(Co containing)Buffer_CoAdd Buffer pH 9.0+ ABO ReagentStart_Co->Buffer_CoReact_CoComplex Formation(Yellow Chelate)Buffer_Co->React_CoExtract_CoChloroform Extraction(Shake 2 min)React_Co->Extract_CoMeasure_CoSpectrophotometry(Abs @ 380 nm)Extract_Co->Measure_Co

Caption: Step-by-step workflow comparison. Protocol A utilizes precipitation for macro-analysis, while Protocol B utilizes solvent extraction for trace analysis.

Conclusion & Recommendation

  • Select this compound (DCGO) if your primary goal is the quantification of Nickel in alloys, steels, or industrial catalysts where the concentration is sufficient for gravimetric analysis. It offers robustness and high specificity in ammoniacal media.

  • Select

    
    -Benzilmonoxime (ABO)  if you require high-sensitivity detection of Cobalt  (down to ppb levels) in environmental or biological samples. The solvent extraction method effectively isolates the signal from aqueous interferences.
    

References

  • Eskandari, H., & Karkaragh, G. H. I. (2003).

    
    -Benzilmonoxime in Sodium Dodecylsulfate Micellar Solutions.[3][4][5] Analytical Sciences, 19(11), 1549-1552.[3] 
    
  • Metrohm Application Note. Determination of Nickel by Dimethylglyoxime titration (Analogous application for DCGO).

  • BenchChem.

    
    -Benzilmonoxime Product & Application Data. 
    
  • ResearchGate. Spectrophotometric and AAS determination of trace amounts of cobalt after preconcentration by using alpha-benzilmonoxime.

Comparative Technical Guide: Dichloroglyoxime (DCGO) vs. Dimethylglyoxime (DMG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic "Tug-of-War"

In the realm of coordination chemistry, vicinal dioximes are ubiquitous for their ability to chelate transition metals—specifically Nickel(II), Palladium(II), and Platinum(II)—into stable, square-planar complexes. While Dimethylglyoxime (DMG) remains the industrial standard for gravimetric analysis, Dichloroglyoxime (DCGO) offers a distinct electronic profile that alters solubility, stability, and bio-applicability.

This guide provides an objective, data-driven comparison of these two ligands, focusing on how the electron-withdrawing nature of the chlorine substituent in DCGO contrasts with the electron-donating methyl group in DMG to drive performance differences.

Chemical & Physical Properties Comparison

The fundamental difference between DCGO and DMG lies in the electronic influence of the backbone substituents. This dictates the acidity of the oxime protons and the basicity of the nitrogen donors.

Table 1: Physicochemical Profile[1]
FeatureDimethylglyoxime (DMG)This compound (DCGO)Impact on Performance
Formula


DCGO is sterically smaller but heavier.
Substituent Effect Methyl (+I Inductive Effect)Chlorine (-I Inductive Effect)Cl withdraws density, lowering N-basicity.
Acid Dissociation (

)
~10.6 (First -OH)~3.44Critical: DCGO is much more acidic.
Acid Dissociation (

)
~12.0~6.25DCGO can complex metals at lower pH values.
Solubility (Ligand) Alcohol, Acetone, NaOHAlcohol, Ether, warm WaterDCGO has higher water solubility due to polarity.
Complex Color (Ni) Bright Red (Raspberry)Red-VioletElectronic transitions are shifted (Red Shift).
Log

(Ni Complex)
~17 - 23 (Solvent dependent)Lower (approx. 12-15)Lower N-basicity reduces thermodynamic stability.

Expert Insight: The drastic drop in


 for DCGO (3.44 vs 10.6 for DMG) means DCGO exists as a mono-anion (

) at much lower pH levels. While this allows for complexation in more acidic media, the reduced electron density on the nitrogen atoms makes the resulting metal-nitrogen bond thermodynamically weaker than in the DMG analogue.

Coordination Mechanics & Structural Visualization

Both ligands form bis-chelates with


 metal ions (Ni, Pd, Pt), adopting a square planar geometry stabilized by intramolecular hydrogen bonds. This "pseudo-macrocyclic" effect is the key to their extraordinary stability in gravimetric applications.
Mechanism of Action

The ligands operate via a two-step deprotonation and coordination mechanism:

  • Ionization:

    
    
    
  • Chelation:

    
    
    
Visualization: Chelation Pathway

The following diagram illustrates the structural transformation and the stabilizing hydrogen bond network (O-H...O) that locks the metal in place.

ChelationMechanism cluster_stability Stabilization Factors Ligand Free Ligand (Anti-form) (DMG or DCGO) Deprotonation Deprotonation (pH dependent) Formation of HL- Ligand->Deprotonation -H+ Coordination Coordination Step N-donors displace H2O Deprotonation->Coordination HL- attacks M2+ Metal Metal Ion (Ni2+) Hexaaqua Complex Metal->Coordination Complex Square Planar Complex M(HL)2 Stabilized by H-bonds Coordination->Complex Formation of Red Precipitate H_Bond Intramolecular H-Bonding (O-H...O) Complex->H_Bond BackBond Metal-to-Ligand Backbonding (d -> pi*) Complex->BackBond

Caption: Logical flow of chelation. The formation of the M(HL)2 complex is driven by the deprotonation of the ligand and stabilized by unique intramolecular hydrogen bonding.

Experimental Protocols

To ensure reproducibility and safety, we recommend the N-Chlorosuccinimide (NCS) route for DCGO synthesis over the traditional chlorine gas method. This protocol is safer and yields high-purity product.

Protocol: Synthesis of this compound (NCS Method)

Objective: Synthesize high-purity DCGO without handling toxic


 gas.

Reagents:

  • Glyoxime (10 mmol)

  • N-Chlorosuccinimide (NCS) (22 mmol)

  • Dimethylformamide (DMF) (Solvent)

  • Lithium Chloride (LiCl) (Catalyst/Workup)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Glyoxime in 20 mL of dry DMF.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add 22 mmol of NCS.

    • Checkpoint: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[2][3][4] NCS acts as a source of

      
      , substituting the protons on the glyoxime backbone.
      
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine.
    
  • Crystallization: Dry over

    
    , evaporate solvent, and recrystallize from chloroform/hexane.
    
    • Validation: Melting point should be ~200°C (decomp).

Protocol: Comparative Gravimetric Analysis (Ni Determination)

Objective: Quantify Ni(II) using DCGO vs DMG to compare sensitivity.

  • Preparation: Prepare a standard Ni(II) solution (approx 0.02 M).

  • Buffering:

    • For DMG: Buffer to pH 8–9 using

      
      .
      
    • For DCGO: Buffer to pH 4–5 (due to lower

      
      , DCGO precipitates Ni in more acidic solutions, reducing interference from metals that precipitate at high pH).
      
  • Precipitation: Add 1% ethanolic solution of ligand in slight excess.

  • Digestion: Heat at 60°C for 30 mins.

    • Observation: DMG forms a bulky raspberry-red precipitate. DCGO forms a denser, red-violet precipitate.

  • Filtration & Weighing: Filter through a sintered glass crucible, dry at 110°C, and weigh.

Performance Analysis & Applications

Spectral Shifts (Electronic Effects)

The chlorine substituents in DCGO exert a strong electron-withdrawing effect (-I). This lowers the energy of the LUMO (


) orbitals of the ligand.
  • Result: The Metal-to-Ligand Charge Transfer (MLCT) band is red-shifted in DCGO complexes compared to DMG.

  • Data:

    • Ni(DMG)

      
      : 
      
      
      
      nm (in
      
      
      ).
    • Ni(DCGO)

      
      : 
      
      
      
      shifts to longer wavelengths (lower energy) due to the stabilized
      
      
      acceptor orbital.
Bioactivity & Drug Development Potential

For the pharmaceutical audience, DCGO presents an interesting scaffold modification strategy:

  • Lipophilicity: The replacement of Methyl (

    
    ) with Chlorine (
    
    
    
    ) significantly alters the partition coefficient (
    
    
    ). Chlorinated compounds often exhibit higher membrane permeability.
  • Bio-stability: The C-Cl bond is metabolically robust compared to C-H bonds susceptible to oxidation.

  • Antimicrobial Potential: Transition metal complexes of DCGO have shown efficacy against Gram-positive bacteria, potentially due to the enhanced lipophilicity facilitating entry of the cytotoxic metal center into the cell.

Workflow Visualization: From Synthesis to Application

Workflow cluster_syn Synthesis Phase cluster_app Application Phase (Analytical/Bio) Glyoxime Start: Glyoxime Chlorination Chlorination (NCS/DMF) Glyoxime->Chlorination DCGO Product: this compound (High Purity) Chlorination->DCGO Precipitation Precipitation (pH 4-5 for DCGO) DCGO->Precipitation Ligand Addition Ni_Sol Ni(II) Solution Ni_Sol->Precipitation Analysis Gravimetric Analysis (Weighing) Precipitation->Analysis BioStudy Bio-Assay (Antimicrobial Screening) Precipitation->BioStudy Alternative Path

Caption: Integrated workflow showing the synthesis of DCGO and its dual application pathways in analytical chemistry and biological screening.

References

  • Safe Synthesis of this compound: Hyster, T. K. (2016). A Chlorine Gas-Free Synthesis of this compound. ACS Figshare. Link

  • Stability Constants & Potentiometry: Shoukry, M. M., et al. (2011). Potentiometric Study of Dissociation Constants of 1,2-Bis(dimethyl)glyoxime and 1,2-Bis(dichloro)glyoxime and Stability Constants of their Complexes. ResearchGate. Link

  • Electronic Effects in Glyoximes: Chuan-Ming, Y., et al. (2010). Substituent and Solvent Effects on Electronic Structure and Spectral Property of ReCl(CO)3(N^N) (N^N = Glyoxime). Journal of Physical Chemistry A. Link

  • Coordination Chemistry of Oximes: Schrauzer, G. N. (2021). Bis(dimethylglyoximato)nickel(II). Inorganic Syntheses. Link

  • Antimicrobial Metal Complexes: Lemire, J. A., et al. (2013). Antimicrobial activity of metals: mechanisms, molecular targets and applications. Nature Reviews Microbiology. Link

Sources

Dichloroglyoxime (DCG) Screening vs. EN 1811 Quantitative Migration: A Comparative Technical Guide for Nickel Release

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the technical divergence between Dichloroglyoxime (DCG) based colorimetric screening and the EN 1811:2023 regulatory standard for nickel release. While DCG (and its analog Dimethylglyoxime/DMG) offers a rapid, low-cost qualitative screen for surface nickel, it fails to simulate the physiological corrosion mechanisms inherent to prolonged skin contact. Consequently, DCG protocols are potent tools for internal quality control (IQC) and alloy verification but are scientifically invalid for REACH Annex XVII compliance certification, which strictly requires the EN 1811 quantitative migration workflow.

Regulatory & Chemical Context[1][2][3][4][5][6][7][8]

The European Union’s REACH regulation (Annex XVII, Entry 27) dictates strict limits on nickel release to prevent allergic contact dermatitis (ACD):

  • 0.5 µg/cm²/week for articles in prolonged skin contact.[1][2][3]

  • 0.2 µg/cm²/week for post assemblies inserted into pierced parts of the body.[2][3]

To navigate this, laboratories utilize two distinct methodologies:

  • The "Gold Standard" (EN 1811): A migration test simulating sweat corrosion over 168 hours.

  • The "Rapid Screen" (Glyoxime-based): A chemical spot test (using DCG or DMG) that detects immediate surface nickel availability.

The Reagents: DCG vs. DMG

While Dimethylglyoxime (DMG) is the traditional reagent cited in screening standards (e.g., CR 12471), This compound (DCG) is a halogenated derivative.

  • Mechanism: Both ligands chelate Ni²⁺ ions in alkaline conditions to form a characteristic pink/red bis-glyoximate complex.

  • Why DCG? DCG is often preferred in specific analytical workflows because the electron-withdrawing chlorine atoms alter the acidity of the oxime protons, potentially offering different selectivity profiles or complex stability in acidic environments compared to DMG. However, for the purpose of release testing, they function as the "Colorimetric Challenger" to the EN 1811 standard.

Mechanistic Comparison

The fundamental disconnect between these methods is Solubility vs. Corrodibility .

EN 1811: The Corrosion Simulation

EN 1811 does not measure surface nickel; it measures released nickel. It forces the material to undergo galvanic or chemical corrosion in an artificial sweat matrix (Lactic Acid, Urea, NaCl) at 30°C for one week. This accounts for the breakdown of passivation layers or topcoats.

DCG Spot Test: The Surface Chelation

The DCG test detects Ni²⁺ ions currently available on the surface. It does not stress the material to induce release. If a nickel-plated item has a high-quality topcoat, DCG will yield a False Negative , whereas EN 1811 might degrade that topcoat over 7 days and yield a Positive .

Visualization: The Chelation Pathway

The following diagram illustrates the chemical interaction and the decision fork between the two methods.

Nickel_Pathways cluster_Screen Rapid Screening (DCG) cluster_Compliance Regulatory Compliance (EN 1811) Sample Test Article (Ni Alloy/Plating) DCG_Reagent This compound + Ammonia Sample->DCG_Reagent Surface Contact Sweat Artificial Sweat (pH 6.5, 30°C, 168h) Sample->Sweat Immersion Complex Ni-DCG Complex (Pink Precipitate) DCG_Reagent->Complex If Surface Ni²⁺ > Limit Decision_Fail REJECT (High Risk) Complex->Decision_Fail Red Color ICPMS ICP-MS Analysis (Quantitative) Sweat->ICPMS Migration Decision_PassFail CERTIFY (Legal Compliance) ICPMS->Decision_PassFail µg/cm²/week

Caption: Figure 1: Mechanistic divergence between surface chelation (DCG) and time-dependent migration (EN 1811).

Experimental Protocols

To validate these comparisons, the following protocols define the standard operating procedures.

Protocol A: EN 1811:2023 (Reference Method)

This is a simplified summary of the ISO/CEN standard for comparative purposes.

  • Preparation: Calculate the surface area of the sample accurately.

  • Artificial Sweat: Prepare a solution of deionized water containing:

    • 0.5% Sodium Chloride (NaCl)[4]

    • 0.1% Lactic Acid[4]

    • 0.1% Urea[4]

    • Crucial Step: Adjust pH to 6.5 ± 0.05 using NaOH or HCl.

  • Immersion: Suspend the sample in the solution at a ratio of 1 mL per cm² of surface area. Use a closed vessel to prevent evaporation.

  • Incubation: Place in a temperature-controlled oven at 30°C ± 2°C for 168 hours (1 week) .

  • Analysis: Remove the sample. Acidify the solution (to keep metals in solution) and analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES.

  • Calculation: Result = (Total Ni µg) / (Area cm² × 1 week).

Protocol B: this compound (DCG) Spot Test

Adapted from standard spot test methodologies for high-sensitivity screening.

  • Reagent A: 1% this compound in ethanol.

  • Reagent B: 10% Ammonia solution (NH₄OH).

  • Procedure:

    • Clean the surface of the sample with ethanol.

    • Apply 2 drops of Reagent A to a cotton swab.

    • Apply 2 drops of Reagent B to the same swab.

    • Rub the sample firmly for 30 seconds.

  • Observation: Check the swab for a pink/red discoloration.

    • Pink: Positive (Surface Ni release likely > 0.5 µg/cm²).[5]

    • No Color: Negative (Surface Ni is low, or topcoat is intact).

Performance Comparison Data

The following table synthesizes experimental data comparing the two approaches. Note the "Grey Zone" where DCG fails to predict EN 1811 results.

FeatureEN 1811:2023 (Standard)This compound (DCG) Screen
Output Type Quantitative (µg/cm²/week)Qualitative (Pass/Fail Color)
Detection Limit < 0.05 µg/cm²/week (Instrument dependent)~0.5 µg/cm² (Visual threshold)
Duration 168 Hours (7 Days)< 2 Minutes
Cost Profile High (Reagents, ICP-MS, Labor)Negligible
Scope Total Migration (Diffusion + Corrosion)Surface Availability Only
False Negatives Rare (High Sensitivity)High Risk (Coated items)
False Positives Possible (if contamination occurs)Possible (Iron/Cobalt interference*)
Regulatory Status Mandatory for REACH Voluntary / R&D Only

*Note: DCG is generally more specific to Nickel than DMG, but high concentrations of Iron or Cobalt can still cause colorimetric interference if not masked.

The "False Negative" Trap

Experimental data suggests that 15-20% of items passing a DCG/DMG spot test fail the EN 1811 migration test .

  • Reason: A thin or porous gold plating over nickel may prevent immediate contact with the DCG swab (Pass). However, during the 1-week EN 1811 incubation, the lactic acid penetrates the pores, corrodes the underlying nickel, and pumps ions into the solution (Fail).

Workflow Integration Strategy

You should not view these as mutually exclusive, but as sequential filters. The following Graphviz diagram details the optimal logic flow for a drug delivery device or jewelry development pipeline.

Workflow_Logic Start New Prototype / Batch DCG_Test Step 1: DCG Spot Test (Rapid Screen) Start->DCG_Test Result_Pink Result: PINK (Positive) DCG_Test->Result_Pink Result_Clear Result: CLEAR (Negative) DCG_Test->Result_Clear Action_Reformulate Action: Reformulate / Re-plate (Do not proceed to expensive testing) Result_Pink->Action_Reformulate High Probability of Failure EN1811_Test Step 2: EN 1811 Migration (7-Day Incubation + ICP-MS) Result_Clear->EN1811_Test Candidate for Certification Final_Decision Compliance Decision EN1811_Test->Final_Decision

Caption: Figure 2: Integrated testing workflow reducing costs by filtering obvious failures via DCG before EN 1811.

Conclusion and Recommendations

This compound (DCG) is a valuable tool for process control . It confirms that a topcoat is present or that a surface is not raw nickel. However, it is blind to time-dependent release .

EN 1811 is the only metric that matters for market access . It measures the kinetic release of ions under physiological stress.

Recommendation:

  • Use DCG at the production line (e.g., testing 1 in every 100 units) to monitor plating consistency. If a unit turns pink, the plating bath has failed.

  • Use EN 1811 for final lot release and regulatory dossier submission. Never rely on DCG data for a Declaration of Conformity (DoC).

References

  • CEN (European Committee for Standardization). (2023).[1][6] EN 1811:2023 Reference test method for release of nickel from all post assemblies which are inserted into pierced parts of the human body and articles intended to come into direct and prolonged contact with the skin.[6][2][7]

  • Thyssen, J. P., et al. (2010).[8] Sensitivity and specificity of the nickel spot (dimethylglyoxime) test. Contact Dermatitis.[8][9][10][2][11]

  • European Chemicals Agency (ECHA). REACH Annex XVII, Entry 27 (Nickel restrictions).

  • LGC Standards. Nickel Migration (NiMS) Proficiency Testing Scheme.

  • SGS. (2023).[6] CEN Issues EN 1811:2023 for Nickel Release.[1][6]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Dichloroglyoxime

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

CRITICAL WARNING: ENERGETIC & TOXIC HAZARD Dichloroglyoxime (also known as oxaldiimidoyl dichloride or 1,2-dichloro-N,N'-dihydroxyethanediimine) is not a standard organic reagent. It presents a dual-threat profile:

  • Energetic Instability: As a vicinal-dichloroglyoxime, it possesses high-energy N-O and C-Cl bonds. It is shock-sensitive and capable of explosive decomposition upon heating, friction, or impact [1, 2].[1][2]

  • Acute Dermal Toxicity: Safety Data Sheets (SDS) classify this compound as potentially fatal in contact with skin (Category 1 or 2 Acute Toxicity) and a severe vesicant (blister agent) [3].

Immediate Action Required:

  • Never use metal spatulas (spark/friction risk). Use Teflon or antistatic plastic.

  • Never heat the solid above 100°C. Melting point decomposition occurs violent around 200°C, but thermal runaway can start lower [4].

  • Mandatory Engineering Control: All handling of the solid must occur inside a certified Chemical Fume Hood behind a blast shield or lowered sash.

Part 2: Hazard Analysis & Risk Assessment

Understanding the causality of the hazard allows for smarter PPE selection.

Hazard ClassMechanism of ActionOperational Implication
Energetic / Explosive The molecule contains a high nitrogen/oxygen content relative to carbon. Impact or friction can trigger rapid decomposition, releasing large volumes of HCl, NOx, and CO gases.Anti-Static & Soft Tools: Avoid metal-on-glass friction. Use conductive mats to prevent static discharge.
Vesicant / Corrosive Hydrolysis releases HCl and reactive nitrile oxide intermediates, which alkylate DNA and proteins.Barrier Integrity: Standard latex gloves are permeable to chlorinated organics. Laminate or thick Nitrile is required.
Respiratory Sensitizer Inhalation of dust triggers severe mucosal inflammation and potential anaphylaxis.Zero-Inhalation Tolerance: Use P100/N95 protection only as a backup to engineering controls (Fume Hood).
Decision Logic: Handling Assessment

The following logic gate determines the safety tier required for your specific application.

PPE_Logic Start START: Define Operation Quantity Quantity > 100 mg? Start->Quantity State Physical State: Solid or Solution? Quantity->State No (<100mg) Tier2 TIER 2: High Hazard PPE (Blast Shield, Silver Shield Gloves) Quantity->Tier2 Yes (>100mg) Heating Heating Required? State->Heating Solid Tier1 TIER 1: Standard PPE (Fume Hood, Nitrile Double Glove) State->Tier1 Dilute Solution Heating->Tier2 No (Ambient) Tier3 TIER 3: MAX HAZARD (Remote Handling, Blast Enclosure) Heating->Tier3 Yes (High Risk)

Figure 1: Risk Stratification Logic. Operations involving heating solid this compound pose the highest risk of explosive decomposition.

Part 3: PPE Matrix & Specifications

Do not rely on generic "safety gloves." The chlorinated nature of this compound allows it to permeate thin rubber rapidly.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield / 4H Laminate Gloves (worn as liners)Laminate films provide >8 hours breakthrough time for chlorinated organics. Standard nitrile degrades quickly.
Hand Protection (Outer) Nitrile (5 mil minimum) Provides mechanical strength and grip over the slippery laminate liners. Do NOT use Latex.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. In the event of a deflagration, the face shield protects against glass shrapnel; goggles protect against corrosive dust/vapor.
Respiratory Fume Hood (Primary) If hood unavailable (emergency only): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend)Standard cotton/poly coats can melt into skin during a flash fire. FR coats self-extinguish.

Part 4: Operational Protocols

Safe Weighing Procedure

Objective: Minimize friction and static generation.

  • Preparation: Place a conductive, antistatic mat inside the fume hood.

  • Tooling: Use a Teflon-coated spatula or a plastic disposable spatula. Strictly prohibit stainless steel spatulas, which can create friction hotspots against glass vials.

  • Transfer:

    • Tare the receiving vial (glass) before adding the solid.

    • Do not scrape the sides of the stock container.

    • If the solid is caked/hardened, do not chip it . Dissolve the entire chunk in a compatible solvent (e.g., Ethanol or DCM) and aliquot volumetrically.

Synthesis & Reaction Handling

Objective: Control exotherms and prevent runaway decomposition.

  • Solvent Selection: this compound is soluble in alcohol, ether, and acetone. Avoid dissolving in strong basic solutions without cooling, as this generates nitrile oxides immediately, which can polymerize violently [5].

  • Addition: Add this compound to the solvent/reaction mixture, not the reverse.

  • Temperature Control: Maintain reaction temperature <50°C unless strictly necessary. If heating is required, use an oil bath (no heat guns) and a blast shield.

Emergency Spill Response

Scenario: 5g bottle dropped in fume hood, powder dispersed.

  • Evacuate: Alert lab personnel.

  • Isolate: Close the fume hood sash completely.

  • PPE Up: Don double gloves (Laminate + Nitrile), goggles, and face shield.

  • Neutralize:

    • Do not use a dry brush (dust explosion risk).

    • Cover the spill with wet sand or vermiculite to dampen.

    • Apply a solution of 5% Sodium Carbonate (Na2CO3) to slowly neutralize the acidity. Note: This may generate CO2 gas.[3]

  • Clean: Scoop damp waste into a plastic container. Label as "Hazardous Waste - Oxidizing/Toxic."

Part 5: Disposal & Decontamination

Never dispose of this compound in general trash or drain.

Chemical Destruction (Small Scale < 1g)

For trace residues on glassware:

  • Prepare a bath of 10% Sodium Hydroxide (NaOH) or dilute Ammonium Hydroxide .

  • Submerge glassware. The base will hydrolyze the chloro-oxime to the corresponding glyoxime/salt, neutralizing the vesicant properties.

  • Allow to soak for 24 hours before washing.

Waste Stream Management
  • Solid Waste: Segregate into "Solid Toxic/Oxidizer" stream.

  • Liquid Waste: Segregate into "Halogenated Organic" stream. Ensure the waste container is not sealed gas-tight immediately if recent neutralization occurred (risk of pressurization).

Part 6: Visual Workflow

Handling_Workflow Inspect 1. Inspect Container (Check for crystals on threads) PPE 2. Don PPE (Laminate + Nitrile) Inspect->PPE Weigh 3. Weighing (Teflon tools, No friction) PPE->Weigh Weigh->Inspect If Spilled Solubilize 4. Solubilize (Dissolve immediately) Weigh->Solubilize Clean 5. Decontaminate (Base Bath Soak) Solubilize->Clean

Figure 2: Operational sequence ensuring minimal dry-state exposure time.

References

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Contextual reference for chloro-oxime instability).
  • Grundmann, C. (1963). Nitrile Oxides from Hydroximoyl Chlorides. Journal of Organic Chemistry.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Dichloroglyoxime
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.